Iadademstat dihydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-N-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2.2ClH/c16-12-6-8-13(9-7-12)17-15-10-14(15)11-4-2-1-3-5-11;;/h1-5,12-15,17H,6-10,16H2;2*1H/t12?,13?,14-,15+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCINOBZMLCREGM-RNNUGBGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC2CC2C3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1N)N[C@@H]2C[C@H]2C3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431303-72-8 | |
| Record name | Iadademstat dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1431303728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IADADEMSTAT DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G02YXY861Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Iadademstat Dihydrochloride: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iadademstat dihydrochloride (ORY-1001) is a first-in-class, potent, and selective small molecule inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. This technical guide provides a comprehensive overview of the mechanism of action of iadademstat, detailing its molecular interactions, downstream effects on signaling pathways, and its therapeutic rationale in oncology. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising therapeutic agent.
Introduction to Iadademstat and its Target: LSD1
Iadademstat is an orally bioavailable, irreversible inhibitor of LSD1, an enzyme that plays a critical role in regulating gene expression through the demethylation of histone and non-histone proteins.[1] LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that specifically removes mono- and di-methyl groups from lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription, and lysine 9 of histone H3 (H3K9me1/2), a mark associated with transcriptional repression. Through these activities, LSD1 is involved in a wide range of cellular processes, including differentiation, proliferation, and stem cell biology. In many cancers, LSD1 is overexpressed and contributes to the maintenance of an undifferentiated, proliferative state.[2]
Dual Mechanism of Action of Iadademstat
Iadademstat exhibits a unique dual mechanism of action, targeting both the catalytic and scaffolding functions of LSD1.[2][3]
Inhibition of Catalytic Activity
Iadademstat covalently binds to the FAD cofactor in the catalytic center of LSD1, leading to its irreversible inactivation.[2] This prevents the demethylation of H3K4me2 and H3K9me2, thereby altering the histone code and modulating gene expression.
Disruption of Scaffolding Function
Beyond its enzymatic role, LSD1 acts as a scaffold for the assembly of large protein complexes that regulate transcription. In acute myeloid leukemia (AML), LSD1 interacts with the transcription factor GFI-1 (Growth Factor Independent 1) through its SNAG domain.[2] Similarly, in small cell lung cancer (SCLC), LSD1 interacts with the transcription factor INSM1.[4] Iadademstat's binding to the catalytic pocket of LSD1 induces a conformational change that sterically hinders the interaction between LSD1 and these transcription factors.[2] This disruption of the LSD1-GFI1/INSM1 complex is a key component of iadademstat's anti-cancer activity.
Signaling Pathways and Cellular Effects
The dual mechanism of iadademstat leads to profound changes in cellular signaling and phenotype, primarily by inducing differentiation and inhibiting proliferation of cancer cells.
Induction of Myeloid Differentiation in AML
In AML, the disruption of the LSD1-GFI1 complex by iadademstat leads to the derepression of GFI-1 target genes. This, in turn, triggers the differentiation of leukemic blasts into mature myeloid cells.[2] This is evidenced by the upregulation of myeloid differentiation markers such as CD11b and the co-stimulatory molecule CD86.[5]
Reversal of Oncogenic Program in SCLC
In SCLC, the interaction between LSD1 and INSM1 represses the expression of NOTCH1 and HES1, leading to the upregulation of the oncogenes ASCL1 and NEUROD1. Iadademstat disrupts the LSD1-INSM1 interaction, restoring NOTCH1 and HES1 expression and consequently reducing the levels of ASCL1 and NEUROD1, which can lead to tumor regression.[4]
Quantitative Data
Potency and Selectivity
Table 1: In Vitro Potency of Iadademstat
| Target | IC50 (nM) | Reference |
| LSD1 | <20 | [3] |
Clinical Efficacy
Clinical trials have demonstrated the promising efficacy of iadademstat in hematological malignancies.
Table 2: Clinical Trial Efficacy Data
| Trial Name | Indication | Treatment Combination | Objective Response Rate (ORR) | Complete Remission (CR/CRi) | Reference |
| ALICE (Phase IIa) | Newly Diagnosed Elderly/Unfit AML | Iadademstat + Azacitidine | 81% | 64% | [2] |
| CLEPSIDRA (Phase IIa) | Relapsed SCLC | Iadademstat + Platinum/Etoposide | 75% (in biomarker-positive patients) | N/A | [4] |
Experimental Protocols
LSD1 Inhibition Assay (AlphaLISA)
The inhibitory activity of iadademstat on LSD1 can be determined using an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) assay.
Principle: This bead-based assay measures the demethylation of a biotinylated histone H3 peptide substrate by LSD1. An antibody specific to the demethylated product is conjugated to acceptor beads, while streptavidin-coated donor beads bind to the biotinylated substrate. In the presence of LSD1 activity, the substrate is demethylated, allowing the antibody-acceptor bead complex to come into close proximity with the donor bead, generating a chemiluminescent signal.
Brief Protocol:
-
Reagent Preparation: Dilute recombinant human LSD1 enzyme, biotinylated H3K4me2 peptide substrate, and iadademstat to desired concentrations in assay buffer.
-
Enzyme Reaction: In a 384-well plate, incubate LSD1 with varying concentrations of iadademstat.
-
Substrate Addition: Add the biotinylated H3K4me2 substrate to initiate the demethylation reaction.
-
Detection: Add AlphaLISA acceptor beads conjugated with an anti-H3K4me0 antibody and streptavidin-coated donor beads.
-
Signal Measurement: After incubation, read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Co-Immunoprecipitation (Co-IP) for LSD1-GFI1 Interaction
Co-IP is used to demonstrate the disruption of the LSD1-GFI1 protein-protein interaction by iadademstat.
Principle: An antibody targeting either LSD1 or GFI1 is used to pull down the protein of interest from cell lysates. If the two proteins interact, the partner protein will also be pulled down and can be detected by Western blotting.
Brief Protocol:
-
Cell Lysis: Lyse AML cells (e.g., THP-1) treated with iadademstat or vehicle control.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against LSD1 or GFI1 conjugated to magnetic beads.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both LSD1 and GFI1.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is employed to identify the genomic regions where LSD1 and histone marks are located and how these are affected by iadademstat.
Principle: Cells are treated with a cross-linking agent to fix protein-DNA interactions. The chromatin is then sheared, and an antibody against the protein of interest (e.g., LSD1, H3K4me2) is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and sequenced.
Brief Protocol:
-
Cross-linking and Chromatin Shearing: Treat AML cells with formaldehyde to cross-link proteins to DNA. Lyse the cells and shear the chromatin into smaller fragments.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the target protein or histone mark.
-
Washing and Elution: Wash the immunoprecipitated complexes and elute the protein-DNA complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome to identify regions of enrichment.
Conclusion
This compound is a promising epigenetic modulator with a well-defined dual mechanism of action that involves both the catalytic and scaffolding functions of LSD1. Its ability to induce differentiation in hematological malignancies and disrupt oncogenic signaling in solid tumors provides a strong rationale for its continued clinical development. The quantitative data from preclinical and clinical studies, along with the detailed experimental methodologies, offer a solid foundation for further research into the therapeutic potential of this innovative agent.
References
- 1. ChIP-seq of primary AML patients with t(3;3)/inv(3) [datacatalog.mskcc.org]
- 2. oryzon.com [oryzon.com]
- 3. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to ORY-1001 (Iadademstat) Dihydrochloride: Chemical Structure, Properties, and Preclinical/Clinical Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ORY-1001, also known as Iadademstat, is a potent and selective small molecule inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1/KDM1A). Developed by Oryzon Genomics, this investigational drug has demonstrated significant anti-tumor activity in both preclinical models and clinical trials across various hematological and solid tumors. ORY-1001 exerts its effects through a dual mechanism: it covalently binds to the FAD cofactor of LSD1, thereby inhibiting its demethylase activity, and it also disrupts the scaffolding function of LSD1, which is crucial for the formation of oncogenic transcriptional complexes. This technical guide provides a comprehensive overview of the chemical structure and properties of ORY-1001 dihydrochloride, detailed summaries of key experimental findings, and an outline of its clinical development.
Chemical Structure and Properties
ORY-1001 is a synthetic organic molecule and a structural derivative of tranylcypromine. For pharmaceutical use, it is formulated as a dihydrochloride salt to enhance its stability and solubility.
Table 1: Chemical and Physical Properties of ORY-1001 Dihydrochloride
| Property | Value | Reference(s) |
| Formal Name | rel-N¹-[(1R,2S)-2-phenylcyclopropyl]-1,4-cyclohexanediamine, dihydrochloride | [1] |
| Synonyms | Iadademstat dihydrochloride, RG-6016 | [1] |
| CAS Number | 1431326-61-2 | [1] |
| Molecular Formula | C₁₅H₂₂N₂ · 2HCl | [1] |
| Molecular Weight | 303.3 g/mol | [1][2] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥98% | [1] |
| Solubility | PBS (pH 7.2): 10 mg/mLWater: 57.75 mg/mL (190.42 mM) (requires ultrasonic and warming)DMSO: 0.69 mg/mL (2.28 mM) (requires ultrasonic and warming) | [1][3] |
| Storage | Store at -20°C | [3] |
| Stability | ≥ 4 years | [1] |
Mechanism of Action
ORY-1001 is a selective and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in regulating gene expression by demethylating histone and non-histone proteins.
The mechanism of action of ORY-1001 is twofold:
-
Inhibition of Catalytic Activity: ORY-1001 forms a covalent bond with the FAD cofactor in the catalytic center of LSD1. This irreversible binding blocks the demethylase activity of the enzyme, leading to the accumulation of repressive histone marks (e.g., H3K4me2) at the promoters of target genes, which in turn alters gene expression.
-
Disruption of Scaffolding Function: Beyond its enzymatic role, LSD1 acts as a scaffold for the assembly of large transcriptional repressor complexes. In certain cancers, such as acute myeloid leukemia (AML), the interaction between LSD1 and transcription factors like GFI-1 is crucial for maintaining a block in cellular differentiation. ORY-1001 binding to LSD1 causes a steric hindrance that disrupts this protein-protein interaction, leading to the dissociation of the repressor complex and the induction of differentiation in cancer cells.[4]
Preclinical Studies
In Vitro Activity
ORY-1001 has demonstrated potent and selective inhibitory activity against LSD1 in various cancer cell lines.
Table 2: In Vitro Activity of ORY-1001
| Cell Line | Cancer Type | IC₅₀ | Effect | Reference(s) |
| THP-1 (MLL-AF9) | Acute Myeloid Leukemia | <20 nM | Induction of differentiation markers, apoptosis, inhibition of proliferation and colony formation | [5] |
| MV(4;11) (MLL-AF4) | Acute Myeloid Leukemia | <20 nM | Inhibition of proliferation and colony formation | [5] |
| MDA-MB-436 | Breast Cancer | 3.98 µmol/L (mammosphere formation) | Dose-dependent decrease in mammosphere formation | [6] |
In Vivo Efficacy in Animal Models
The anti-tumor activity of ORY-1001 has been confirmed in several xenograft models of human cancers.
Table 3: In Vivo Efficacy of ORY-1001
| Animal Model | Cancer Type | Dosing | Outcome | Reference(s) |
| Rodent MV(4;11) xenografts | Acute Myeloid Leukemia | <0.020 mg/kg, p.o. | Significantly reduced tumor growth | [5] |
| Mouse PDX model | T-cell Acute Leukemia | Not specified | Increased survival time | [7] |
Clinical Development
ORY-1001 has been evaluated in several clinical trials for the treatment of both hematological malignancies and solid tumors.
Pharmacokinetics in Humans
A first-in-human Phase I study in patients with relapsed or refractory acute leukemia established the pharmacokinetic profile of ORY-1001.[8][9]
Table 4: Pharmacokinetic Parameters of ORY-1001 in Humans (Phase I Study)
| Parameter | Dose | Day 1 (Mean ± SD) | Day 5 (Mean ± SD) |
| Cₘₐₓ (pg/mL) | 140 µg/m²/d | 13.1 ± 7.2 | 42.2 ± 27 |
| AUC₀₋₂₄ (pg·hr/mL) | 140 µg/m²/d | 181.7 ± 61.3 | 723.3 ± 341.5 |
| Half-life (t₁/₂) | Not specified | - | 40-100 hours |
Clinical Trials in Acute Myeloid Leukemia (AML)
This study evaluated the safety, tolerability, and preliminary efficacy of ORY-1001 monotherapy in patients with relapsed or refractory AML.[10]
Table 5: Efficacy Results of Phase I/IIa Study of ORY-1001 in R/R AML
| Parameter | Value |
| Objective Response Rate | 36% (5/14 evaluable patients) |
| Complete Remission with incomplete blood count recovery (CRi) | 1 patient |
| Blast Differentiation | Observed in 64% of patients |
The recommended dose for further studies was determined to be 140 µg/m²/day. The most common treatment-related adverse events were myelosuppression (thrombocytopenia, neutropenia) and non-hematologic toxicities such as asthenia, anorexia, and fever.[10]
The ALICE trial investigated ORY-1001 in combination with azacitidine in elderly patients with newly diagnosed AML who were ineligible for intensive chemotherapy.[11]
Table 6: Efficacy Results of the ALICE Trial
| Parameter | Value |
| Objective Response Rate (ORR) | 81% (22 of 27 evaluable patients) |
| Complete Remission (CR/CRi) | 64% of responders |
| Partial Remission (PR) | 36% of responders |
| Median Duration of Response | Not reported |
| MRD Negativity | 82% of tested samples |
The combination of iadademstat and azacitidine demonstrated a manageable safety profile and promising efficacy in this patient population.[11]
Clinical Trials in Small Cell Lung Cancer (SCLC)
The CLEPSIDRA trial evaluated ORY-1001 in combination with platinum-etoposide chemotherapy in patients with relapsed, extensive-stage SCLC.[12]
Table 7: Efficacy Results of the CLEPSIDRA Trial
| Parameter | Value |
| Objective Response Rate (ORR) | 40% (4 of 10 evaluable patients) |
| Mean Duration of Response | 4.5 months |
| Clinical Benefit Rate | 60% |
While showing encouraging efficacy, the triple combination resulted in significant hematological toxicity, suggesting this specific combination may not be suitable for this patient population.[12]
Experimental Protocols
LSD1 Enzymatic Activity Assay
This assay is designed to measure the in vitro inhibitory activity of ORY-1001 on the enzymatic function of LSD1.[6]
-
Reaction Setup: The assay is performed in a 384-well plate format with a total reaction volume of 10 µL.
-
Compound Preparation: A serial dilution of ORY-1001 is prepared in a solution of 3.3% DMSO in assay buffer.
-
Enzyme Incubation: 3 µL of the diluted ORY-1001 is added to 4 µL of the LSD1 enzyme solution and incubated for 30 minutes at room temperature.
-
Reaction Initiation: 3 µL of the substrate is added to initiate the demethylation reaction. The final DMSO concentration in the reaction is 1%.
-
Data Analysis: The enzymatic activity is measured, and the IC₅₀ value is calculated by fitting the data to a four-parameter logistic equation.
Cell Viability and Apoptosis Assays
These assays are used to determine the effect of ORY-1001 on the proliferation and survival of cancer cells. While a specific detailed protocol for ORY-1001 was not found in the provided search results, a general methodology is described below.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: Cells are treated with increasing concentrations of ORY-1001 or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT or WST-1) or a luminescence-based assay (e.g., CellTiter-Glo).
-
Apoptosis Assessment: Apoptosis can be measured by flow cytometry using Annexin V and propidium iodide staining or by measuring caspase activity.
-
Data Analysis: The percentage of viable cells or apoptotic cells is calculated relative to the vehicle-treated control.
Animal Xenograft Models
Animal xenograft models are used to evaluate the in vivo anti-tumor efficacy of ORY-1001. A general protocol for establishing a subcutaneous xenograft model is as follows:
-
Cell Preparation: A specific number of cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷) are resuspended in a suitable medium, sometimes mixed with Matrigel to enhance tumor formation.
-
Implantation: The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Tumor volume is measured periodically using calipers.
-
Treatment Initiation: Once the tumors reach a certain size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
Drug Administration: ORY-1001 is administered orally at the specified dose and schedule. The control group receives a vehicle.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, the tumors are excised and weighed. Other parameters such as body weight and survival may also be monitored.
Conclusion
ORY-1001 (Iadademstat) is a promising, first-in-class LSD1 inhibitor with a unique dual mechanism of action. It has demonstrated potent anti-tumor activity in a range of preclinical models and has shown encouraging clinical efficacy in patients with AML and SCLC. Ongoing and future clinical trials will further define its role in the treatment of various cancers, both as a monotherapy and in combination with other agents. This technical guide provides a solid foundation for researchers and clinicians interested in the continued development and application of this novel epigenetic therapeutic.
References
- 1. caymanchem.com [caymanchem.com]
- 2. biocompare.com [biocompare.com]
- 3. xcessbio.com [xcessbio.com]
- 4. oryzon.com [oryzon.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. First-in-Human Study of LSD1 Inhibitor Iadademstat for Patients With Relapsed or Refractory AML - The ASCO Post [ascopost.com]
- 11. oryzon.com [oryzon.com]
- 12. oryzon.com [oryzon.com]
Iadademstat Dihydrochloride: A Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iadademstat (formerly ORY-1001) is a potent and selective small molecule inhibitor of the flavin adenine dinucleotide (FAD)-dependent enzyme Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3] As a key epigenetic regulator, LSD1 plays a crucial role in cell differentiation and proliferation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[4][5] Its overexpression is implicated in various cancers, making it a compelling therapeutic target.[6] Iadademstat is an irreversible inhibitor that covalently binds to the FAD cofactor of LSD1, leading to its inactivation.[7] This technical guide provides an in-depth analysis of the target specificity and selectivity of iadademstat dihydrochloride, supported by quantitative data, detailed experimental protocols, and visual diagrams of its mechanism of action and experimental workflows.
Core Mechanism of Action
Iadademstat exerts its anti-cancer effects through a dual mechanism:
-
Inhibition of Catalytic Activity: By irreversibly binding to the FAD cofactor, iadademstat blocks the demethylase activity of LSD1.[7] This leads to an accumulation of mono- and di-methylation on H3K4, epigenetic marks associated with active gene transcription.[1]
-
Disruption of Scaffolding Function: LSD1 acts as a scaffold for the assembly of transcriptional repressor complexes, such as the CoREST complex, with transcription factors like GFI1 (Growth Factor Independent 1).[4][8] Iadademstat's binding to LSD1 can sterically hinder this interaction, disrupting the repressor complex and leading to the activation of genes involved in cell differentiation.[6]
Signaling Pathway and Iadademstat's Point of Intervention
The following diagram illustrates the canonical signaling pathway involving LSD1 and the mechanism of iadademstat's inhibitory action.
Caption: Mechanism of LSD1 inhibition by Iadademstat.
Quantitative Data: Target Specificity and Selectivity
Iadademstat demonstrates high potency against its primary target, LSD1, and significant selectivity over other FAD-dependent amine oxidases, including its closest homolog, LSD2 (KDM1B), and Monoamine Oxidases A and B (MAO-A and MAO-B). The following tables summarize the in vitro inhibitory activities.
Table 1: Biochemical Inhibitory Activity of Iadademstat
| Target | Assay Type | IC50 (nM) | Reference |
| LSD1/KDM1A | HTRF | 1.8 | [4][5] |
| LSD1/KDM1A | Peroxidase-coupled | <20 | [9] |
Table 2: Selectivity Profile of Iadademstat
| Target | Assay Type | IC50 (nM) | Selectivity Fold (vs LSD1 HTRF IC50) | Reference |
| LSD2/KDM1B | HTRF | >100,000 | >55,556 | [4][5][10] |
| MAO-A | Amplex Red | >100,000 | >55,556 | [4][5] |
| MAO-B | Amplex Red | 18,000 | 10,000 | [4][5] |
Data compiled from Sacilotto et al., 2021 and other sources.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize the specificity and selectivity of iadademstat.
Biochemical LSD1 Inhibition Assay (HTRF)
This assay quantifies the enzymatic activity of LSD1 by measuring the demethylation of a biotinylated histone H3 peptide.
Caption: Workflow for HTRF-based LSD1 inhibition assay.
Protocol Summary:
-
Compound Preparation: Iadademstat is serially diluted in an appropriate buffer.
-
Enzyme and Compound Incubation: Recombinant human LSD1 enzyme is pre-incubated with the diluted iadademstat to allow for binding.
-
Reaction Initiation: The enzymatic reaction is started by adding a biotinylated H3K4me2 peptide substrate and FAD.
-
Detection: The reaction is stopped, and a detection mix containing a europium cryptate-labeled anti-H3K4me0 antibody and streptavidin-XL665 is added.
-
Signal Measurement: The plate is read on an HTRF-compatible reader, and the ratio of the emission at 665 nm to 620 nm is calculated.
-
Data Analysis: IC50 values are determined by plotting the HTRF signal against the logarithm of the inhibitor concentration.[4][5]
Cellular Assay: AML Cell Differentiation
This assay assesses the ability of iadademstat to induce differentiation in acute myeloid leukemia (AML) cell lines.
Protocol Summary:
-
Cell Culture: AML cell lines (e.g., THP-1, MV4-11) are cultured under standard conditions.
-
Treatment: Cells are treated with various concentrations of iadademstat or a vehicle control for a specified period (e.g., 72 hours).
-
Staining: Cells are harvested and stained with fluorescently labeled antibodies against cell surface differentiation markers, such as CD11b or CD86.
-
Flow Cytometry: The percentage of cells expressing the differentiation markers is quantified using a flow cytometer.
-
Data Analysis: The increase in the percentage of marker-positive cells in treated samples compared to control samples indicates the induction of differentiation.[3]
Western Blot for Histone Methylation
This technique is used to detect changes in the global levels of histone methylation following treatment with iadademstat.
Protocol Summary:
-
Cell Lysis and Histone Extraction: Cells treated with iadademstat are lysed, and histones are extracted, typically through acid extraction.
-
Protein Quantification: The concentration of the extracted histones is determined.
-
SDS-PAGE and Transfer: Equal amounts of histone extracts are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for different histone modifications (e.g., H3K4me2, total H3 as a loading control), followed by incubation with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Detection: The signal is visualized using a chemiluminescent substrate.
-
Analysis: The band intensities are quantified to determine the relative changes in histone methylation levels.[11][12]
Conclusion
This compound is a highly potent and selective irreversible inhibitor of LSD1. Its dual mechanism of action, involving both the inhibition of demethylase activity and the disruption of protein-protein interactions, underscores its therapeutic potential in oncology. The quantitative data presented herein demonstrates its high degree of selectivity for LSD1 over other FAD-dependent enzymes, which is a critical attribute for minimizing off-target effects. The detailed experimental protocols provide a framework for the continued investigation and characterization of iadademstat and other LSD1 inhibitors in preclinical and clinical research.
References
- 1. ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oryzon.com [oryzon.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tandfonline.com [tandfonline.com]
- 9. selleckchem.com [selleckchem.com]
- 10. oryzon.com [oryzon.com]
- 11. Histone western blot protocol | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
Iadademstat Dihydrochloride: A Technical Guide to Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iadademstat dihydrochloride (ORY-1001) is a potent and selective small molecule inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1; KDM1A). Preclinical research has demonstrated its potential as a therapeutic agent in various hematological and solid tumors, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), and breast cancer. This technical guide provides an in-depth overview of the preclinical data for iadademstat, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols. The information is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of oncology.
Introduction to this compound
Iadademstat is an orally bioavailable, covalent inhibitor of LSD1, an enzyme that plays a crucial role in regulating gene expression through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] By inhibiting LSD1, iadademstat alters the epigenetic landscape of cancer cells, leading to the reactivation of tumor suppressor genes and the suppression of oncogenic pathways.[1] This targeted epigenetic modulation has shown promise in preclinical models of various cancers, particularly those dependent on LSD1 activity for their survival and proliferation.[2]
Mechanism of Action
Iadademstat's primary mechanism of action is the irreversible inhibition of LSD1's demethylase activity.[3] This inhibition leads to an increase in the methylation of H3K4, a mark associated with active gene transcription.[3] Furthermore, iadademstat has been shown to disrupt the scaffolding function of LSD1, preventing its interaction with key transcription factors involved in oncogenesis.[4]
In Acute Myeloid Leukemia (AML)
In AML, iadademstat disrupts the interaction between LSD1 and the transcription factor GFI1 (Growth Factor Independence 1).[4] The LSD1-GFI1 complex is crucial for maintaining the differentiation block in leukemic blasts. By inhibiting this interaction, iadademstat promotes the differentiation of AML cells into mature myeloid cells.[2]
In Small Cell Lung Cancer (SCLC)
In SCLC, iadademstat interferes with the binding of LSD1 to the transcription factor INSM1 (Insulinoma-associated 1).[4] The LSD1-INSM1 complex represses the NOTCH signaling pathway, which can act as a tumor suppressor in this context. Iadademstat-mediated inhibition of this complex leads to the reactivation of NOTCH1 and its downstream target HES1, and a reduction in the expression of pro-neuroendocrine transcription factors ASCL1 and NEUROD1, ultimately inhibiting SCLC tumor growth.[4][5]
In Breast Cancer
In certain subtypes of breast cancer, particularly those driven by the transcription factor SOX2, iadademstat has shown efficacy in targeting cancer stem cells (CSCs).[6][7] It has been demonstrated to block the formation of mammospheres, an in vitro measure of CSC activity, and reduce the expression of SOX2.[6][7]
Preclinical Efficacy Data
The preclinical activity of iadademstat has been evaluated in a range of in vitro and in vivo models.
In Vitro Activity
Iadademstat has demonstrated potent and selective inhibition of LSD1 and has shown significant anti-proliferative effects in various cancer cell lines.
| Assay Type | Cell Line/Target | Result | Reference |
| LSD1 Demethylase Activity | Purified LSD1 | IC50: 12 nmol/L | [3] |
| Cell Differentiation | AML cell lines | Induces differentiation at < 1 nM | [2] |
| Mammosphere Formation | MDA-MB-436 (Breast Cancer) | IC50: 3.98 µmol/L | [3] |
| Cell Viability | NCI-H510A (SCLC) | Data available in referenced study | [8] |
| Cell Viability | MOLM-13 (AML) | Data available in referenced study | [9] |
| Cell Viability | MV4-11 (AML) | Data available in referenced study | [9] |
| Cell Viability | BT-474 (Breast Cancer) | Data available in referenced study | [10] |
In Vivo Activity
Iadademstat has shown significant anti-tumor activity in various xenograft models, including patient-derived xenografts (PDX).
| Cancer Type | Model | Iadademstat Dose | Tumor Growth Inhibition (TGI) | Reference |
| Glioblastoma | Xenograft | 400 µg/kg (p.o., weekly) | Significant reduction in tumor growth and increased survival | [11] |
| AML | Rodent Xenografts | Not specified | Reduction of tumor growth correlated with differentiation biomarkers | [2] |
| SCLC | Chemoresistant PDX | Not specified | Complete and durable tumor regression | [5] |
| Breast Cancer | Luminal-B PDX | Not specified | Significantly reduced mammosphere formation | [6] |
| AML | MOLM-13 Luciferase Xenograft | 300 mg/kg (daily) | Slower development of leukemia and improved overall survival | [12] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by iadademstat.
Experimental Workflows
The following diagrams outline the general workflows for key preclinical experiments.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures.[13][14][15][16][17]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to each well. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium from the wells. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the drug concentration to determine the IC50 value.
Apoptosis Assay (Western Blot for Cleaved Caspase-3)
This protocol is based on standard western blotting procedures for apoptosis detection.[18][19][20]
-
Cell Treatment and Lysis: Plate cells in 6-well plates and treat with iadademstat at the desired concentrations for 24-48 hours. Collect the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 12% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of cleaved caspase-3.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol provides a general framework for performing a ChIP assay to assess histone modifications.[21]
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose beads. Incubate the chromatin overnight at 4°C with an antibody specific for H3K4me2 or a control IgG.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Purify the DNA using a PCR purification kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of target genes of interest.
-
Data Analysis: Calculate the enrichment of H3K4me2 at the target gene promoters relative to the input and IgG controls.
Patient-Derived Xenograft (PDX) Model Studies
This protocol outlines the general steps for establishing and utilizing PDX models.[1][4][6][7][9][22][23][24][25][26]
-
Tumor Implantation: Obtain fresh tumor tissue from a patient under sterile conditions. Implant small tumor fragments (2-3 mm³) subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Measure the tumor volume using calipers (Volume = (Length x Width²)/2).
-
Passaging: Once the tumors reach a size of approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor. The tumor can then be passaged into new cohorts of mice for expansion.
-
Drug Treatment: When the tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound orally at the desired dose and schedule. The control group should receive the vehicle.
-
Efficacy Evaluation: Monitor tumor growth and the body weight of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blot).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
Conclusion
The preclinical data for this compound strongly support its potential as a novel epigenetic therapy for a range of cancers. Its dual mechanism of inhibiting LSD1's enzymatic activity and scaffolding function provides a powerful approach to reactivate tumor suppressor pathways and induce cancer cell differentiation. The in vitro and in vivo studies have demonstrated significant anti-tumor efficacy in AML, SCLC, and breast cancer models. The detailed experimental protocols provided in this guide offer a foundation for further research and development of this promising therapeutic agent. As iadademstat progresses through clinical trials, a deeper understanding of its preclinical profile will be invaluable for optimizing its clinical application and identifying patient populations most likely to benefit from this innovative treatment.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oryzon.com [oryzon.com]
- 6. Establishment of a patient-derived xenograft model [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. oryzon.com [oryzon.com]
- 9. Therapeutic resistance in acute myeloid leukemia cells is mediated by a novel ATM/mTOR pathway regulating oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Inhibition of Enhancer of Zeste Homolog 2 Induces Blast Differentiation, Impairs Engraftment and Prolongs Survival in Murine Models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. broadpharm.com [broadpharm.com]
- 15. protocols.io [protocols.io]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. media.cellsignal.com [media.cellsignal.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. xn--9kr57xk9fjp6a.com [xn--9kr57xk9fjp6a.com]
- 24. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. oncotarget.com [oncotarget.com]
- 26. mdpi.com [mdpi.com]
Iadademstat Dihydrochloride in Acute Myeloid Leukemia (AML) Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iadademstat (ORY-1001), a potent and selective inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1/KDM1A), is emerging as a promising therapeutic agent in the treatment of Acute Myeloid Leukemia (AML). By targeting both the enzymatic and scaffolding functions of LSD1, iadademstat induces differentiation of leukemic blasts and has demonstrated significant anti-leukemic activity in preclinical and clinical studies. This technical guide provides an in-depth overview of the core research on iadademstat in AML, including its mechanism of action, a summary of key preclinical and clinical data, detailed experimental methodologies, and a visual representation of the relevant biological pathways.
Mechanism of Action: Reversing the Differentiation Block in AML
Iadademstat is a small oral molecule that acts as a covalent and highly selective inhibitor of LSD1.[1] In AML, a significant aspect of the oncogenic program is maintained by the interaction between LSD1 and the transcription factor GFI-1.[1] This interaction, facilitated by the SNAG domain of GFI-1, is crucial for the repression of genes that promote myeloid differentiation.
Iadademstat's dual mechanism of action is central to its therapeutic effect:
-
Enzymatic Inhibition: Iadademstat covalently binds to the FAD cofactor in the catalytic center of LSD1, inhibiting its demethylase activity. This leads to an accumulation of permissive histone marks, such as H3K4me2, at the promoter regions of myeloid differentiation-associated genes.
-
Scaffolding Disruption: The binding of iadademstat to LSD1 sterically hinders the interaction between LSD1 and GFI-1.[1] This uncoupling of the LSD1/GFI-1 complex disrupts the transcriptional repressor machinery, leading to the expression of genes that drive the differentiation of leukemic blasts into mature myeloid cells.[1]
This process ultimately reduces the leukemic stem cell capacity and proliferation of AML cells.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by iadademstat and a typical experimental workflow for its evaluation.
Preclinical Data
Preclinical studies have established the potent anti-leukemic activity of iadademstat in various AML models.
| Assay | Model | Key Findings | Reference |
| In Vitro Proliferation | AML cell lines (e.g., MV4-11) | Iadademstat inhibits proliferation with subnanomolar cellular activity. | Maes et al., 2018 |
| Differentiation | AML cell lines | Induces a monocyte/macrophage differentiation gene signature and expression of differentiation markers like CD11b. | Maes et al., 2018 |
| Colony Formation | MLL-translocated AML cell lines | Demonstrates potent activity in colony formation assays. | Maes et al., 2018 |
| In Vivo Efficacy | AML xenograft model | Reduces tumor growth. | Maes et al., 2018 |
| In Vivo Survival | T-cell acute leukemia PDX model | Extends survival. | Maes et al., 2018 |
Clinical Trial Data
Iadademstat has been evaluated in several clinical trials, both as a monotherapy and in combination with other agents, demonstrating a manageable safety profile and promising efficacy.
Phase I First-in-Human Monotherapy Trial (Relapsed/Refractory AML)
This trial established the safety, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary anti-leukemic activity of iadademstat as a single agent.
| Parameter | Value | Reference |
| Patient Population | 41 patients with relapsed/refractory AML | Salamero et al., 2020 |
| Dose Escalation Cohort | 27 patients | Salamero et al., 2020 |
| Extension Cohort | 14 patients | Salamero et al., 2020 |
| Recommended Phase 2 Dose (RP2D) | 140 µg/m²/day | Salamero et al., 2020 |
| Clinical Activity | Reductions in blood and bone marrow blast percentages; induction of blast cell differentiation, particularly in patients with MLL translocations. One complete remission with incomplete count recovery (CRi) was observed. | Salamero et al., 2020 |
| Safety Profile | Generally well-tolerated. Most common adverse events were myelosuppression, infections, asthenia, mucositis, and diarrhea. | Salamero et al., 2020 |
Phase IIa ALICE Trial (Iadademstat + Azacitidine in Newly Diagnosed, Unfit Elderly AML)
This ongoing trial is evaluating the combination of iadademstat with the standard-of-care hypomethylating agent azacitidine.
| Parameter | Value | Reference |
| Patient Population | 36 elderly patients with newly diagnosed AML ineligible for intensive chemotherapy | Oryzon Genomics |
| Treatment Regimen | Iadademstat (90 μg/m² per day, 5 days on/2 days off) + Azacitidine (75 mg/m² for 7 of 28 days) | Oryzon Genomics |
| Overall Response Rate (ORR) | 81% in evaluable patients | Oryzon Genomics[1] |
| Complete Remission (CR/CRi) | 64% of responders | Oryzon Genomics[1] |
| Partial Remission (PR) | 36% of responders | Oryzon Genomics[1] |
| Measurable Residual Disease (MRD) Negativity | 82% of evaluable CR/CRi patients | ASH-2022 Presentation |
| Median Overall Survival (OS) for CR/CRi patients | ~14.3 months | ASH-2022 Presentation |
| Safety Profile | Manageable, with the most frequent treatment-related adverse events being thrombocytopenia, neutropenia, and anemia. | The Lancet Haematology, 2024 |
Ongoing and Future Combination Trials
Iadademstat is being investigated in several other combination settings:
-
FRIDA Trial (Phase Ib): Iadademstat in combination with gilteritinib in patients with relapsed/refractory AML with FLT3 mutations.[1]
-
Phase I Trial: Iadademstat in combination with venetoclax and azacitidine in newly diagnosed AML patients.[2]
Experimental Protocols
This section outlines the general methodologies for key experiments cited in iadademstat research. For detailed, step-by-step protocols, researchers should refer to the supplementary materials of the cited publications.
In Vitro Assays
-
Cell Lines and Culture: AML cell lines (e.g., MV4-11, THP-1, MOLM-13) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Proliferation and Viability Assays:
-
Method: Cells are seeded in 96-well plates and treated with a range of iadademstat concentrations. Cell viability is assessed at various time points using assays such as MTS or CellTiter-Glo.
-
Data Analysis: IC50 values are calculated from dose-response curves.
-
-
Apoptosis Assays:
-
Method: Treated cells are stained with Annexin V and propidium iodide (PI) and analyzed by flow cytometry to quantify early and late apoptotic populations.
-
-
Differentiation Assays:
-
Method: The expression of myeloid differentiation markers (e.g., CD11b, CD14, CD86) is measured by flow cytometry after treatment with iadademstat.
-
Gating Strategy: Blasts are typically identified based on CD45/side scatter characteristics, and then the expression of differentiation markers on the blast population is quantified.
-
Mechanistic Studies
-
Co-Immunoprecipitation (Co-IP):
-
Objective: To investigate the interaction between LSD1 and GFI1.
-
Method: Nuclear extracts from AML cells are incubated with an antibody against either LSD1 or GFI1. The immune complexes are captured, and the presence of the interacting protein is detected by Western blotting.
-
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq):
-
Objective: To map the genome-wide localization of histone modifications (e.g., H3K4me2, H3K9me2) and transcription factors.
-
Method: Chromatin from iadademstat-treated and control cells is cross-linked, sheared, and immunoprecipitated with antibodies against the target protein or histone mark. The enriched DNA is then sequenced.
-
Data Analysis: Sequencing reads are aligned to the reference genome, and peaks are called to identify regions of enrichment.
-
-
RNA Sequencing (RNA-seq):
-
Objective: To profile gene expression changes upon iadademstat treatment.
-
Method: RNA is extracted from treated and control cells, and libraries are prepared for high-throughput sequencing.
-
Data Analysis: Reads are aligned to the reference transcriptome, and differential gene expression analysis is performed to identify up- and down-regulated genes and pathways.
-
In Vivo Studies
-
Patient-Derived Xenograft (PDX) Models:
-
Method: Primary AML patient cells are engrafted into immunodeficient mice (e.g., NSG). Once engraftment is established, mice are treated with iadademstat or vehicle control.
-
Efficacy Assessment: Disease burden is monitored by measuring the percentage of human CD45+ cells in the peripheral blood or bone marrow. Survival is also a key endpoint.
-
Clinical Trial Methodologies
-
Pharmacokinetics (PK): Plasma concentrations of iadademstat are measured at various time points using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacodynamics (PD): Target engagement and biological activity are assessed by measuring changes in biomarkers in patient samples (e.g., gene expression changes in peripheral blood mononuclear cells).
-
Measurable Residual Disease (MRD) Assessment:
-
Method: Multi-parameter flow cytometry is used to detect the presence of rare leukemic cells in the bone marrow of patients in remission.
-
Approach: A leukemia-associated immunophenotype (LAIP) is identified at diagnosis, and this aberrant phenotype is monitored during and after treatment.
-
Conclusion
Iadademstat dihydrochloride represents a novel and promising therapeutic strategy for AML. Its unique dual mechanism of action, which both inhibits the enzymatic activity of LSD1 and disrupts its scaffolding function, leads to the differentiation of leukemic blasts. Clinical data, particularly from the ALICE trial, have demonstrated encouraging response rates and a manageable safety profile when combined with azacitidine in elderly, unfit AML patients. Ongoing and future studies will further elucidate the full potential of iadademstat in various AML patient populations and combination regimens. The detailed experimental methodologies provided in this guide are intended to support further research and development in this exciting area of oncology.
References
Therapeutic Potential of Iadademstat Dihydrochloride in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iadademstat (ORY-1001), a potent and selective small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), represents a promising epigenetic therapeutic strategy in oncology. This technical guide provides a comprehensive overview of Iadademstat's mechanism of action, preclinical efficacy, and clinical development in both hematological malignancies and solid tumors. We detail its dual inhibitory function, impacting both the catalytic and scaffolding roles of LSD1, which leads to the induction of differentiation in cancer cells and modulation of the tumor microenvironment. This document summarizes key quantitative data from preclinical and clinical studies, outlines detailed experimental protocols for relevant assays, and provides visual representations of critical signaling pathways and experimental workflows to support further research and development.
Introduction to Iadademstat and its Target: LSD1
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[1] Overexpressed in a variety of cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), LSD1 is a key driver of oncogenesis through its role in maintaining a stem-like, undifferentiated state in cancer cells.[2]
Iadademstat dihydrochloride (ORY-1001) is an orally bioavailable, irreversible inhibitor of LSD1.[3] It forms a covalent bond with the FAD cofactor in the catalytic center of LSD1, effectively blocking its demethylase activity.[3] Beyond this enzymatic inhibition, Iadademstat also disrupts the scaffolding function of LSD1, preventing its interaction with key transcription factors like GFI-1 in leukemia and INSM1 in SCLC.[2] This dual mechanism of action leads to the reactivation of suppressed genes, inducing differentiation of malignant cells and inhibiting tumor growth.[1][2]
Mechanism of Action
Iadademstat's therapeutic potential stems from its dual inhibition of LSD1's functions:
-
Catalytic Inhibition: Iadademstat irreversibly binds to the FAD cofactor of LSD1, preventing the demethylation of H3K4 and H3K9.[3] This leads to an increase in H3K4 methylation at gene promoters, which is associated with transcriptional activation of tumor suppressor genes.[1]
-
Scaffolding Disruption: The binding of Iadademstat to LSD1 sterically hinders the interaction of LSD1 with its binding partners.[2]
-
In Acute Myeloid Leukemia (AML) , Iadademstat disrupts the LSD1-GFI1 transcriptional repressor complex. This complex is crucial for maintaining the leukemic stem cell phenotype, and its disruption by Iadademstat leads to the differentiation of leukemic blasts.[2]
-
In Small Cell Lung Cancer (SCLC) , Iadademstat impairs the binding of LSD1 to the transcription factor INSM1. This restores the expression of NOTCH1 and HES1, leading to a reduction in the expression of oncogenes ASCL1 and NEUROD1, which can result in significant tumor regression.[2]
-
Signaling Pathway Diagrams
Caption: Iadademstat's mechanism in AML.
Caption: Iadademstat's mechanism in SCLC.
Preclinical Data
Iadademstat has demonstrated potent anti-tumor activity in a range of in vitro and in vivo preclinical models.
In Vitro Activity
Iadademstat has shown high potency and selectivity for LSD1. In a comparative study of 10 LSD1 inhibitors, Iadademstat was found to be the most potent.[4]
| Assay Type | Cell Line / Target | IC50 / EC50 | Reference |
| LSD1 Enzymatic Activity | Purified LSD1 | 12-18 nM | [5][6] |
| Antiproliferative Activity (3 days) | MV4-11 (AML) | > 20 μM | [7] |
| Antiproliferative Activity (10 days) | MV4-11 (AML) | 0.03 μM | [7] |
| Antiproliferative Activity (3 & 10 days) | RPMI-8226 (Multiple Myeloma) | > 20 μM | [7] |
| Mammosphere Formation | Breast Cancer Stem Cells | 3.98 µmol/L | [8] |
In Vivo Activity
In vivo studies using xenograft models have confirmed the anti-tumor efficacy of Iadademstat.
| Model Type | Cancer Type | Dosing Regimen | Outcome | Reference |
| Glioblastoma Xenograft | Glioblastoma | 400 µg/kg, p.o., every 7 days for 28 days | Inhibited tumor growth, increased survival rate | [7] |
| Melanoma Xenograft (with anti-PD1) | Melanoma | Not specified | 65% tumor growth reduction (combo) vs. 45% (anti-PD1 alone) by Day 15 | [2] |
| MV(4;11) Xenograft | AML | <0.020 mg/kg, p.o. | Significantly reduced tumor growth | [9] |
Clinical Development
Iadademstat has been evaluated in multiple clinical trials for both hematological and solid tumors, demonstrating a manageable safety profile and promising efficacy, particularly in combination therapies.
Hematological Malignancies
ALICE Trial (Phase IIa): Iadademstat + Azacitidine in AML
This open-label, single-arm study evaluated the combination of Iadademstat with azacitidine in newly diagnosed, elderly/unfit AML patients.[10]
| Parameter | Value | Reference |
| Patient Population | ||
| Number of Patients (Safety Set) | 36 | [11] |
| Number of Patients (Efficacy Set) | 27 | [12] |
| Median Age | 76 years | [11] |
| Dosing | ||
| Recommended Phase 2 Dose | 90 μg/m²/day | [12][13] |
| Efficacy | ||
| Objective Response Rate (ORR) (Efficacy Set) | 81% (22/27) | [12] |
| Complete Remission (CR/CRi) (Efficacy Set) | 52% (14/27) | [13] |
| MRD Negativity in CR/CRi | 82% (10/11 evaluable) | [11][12] |
| Median Overall Survival (at RP2D) | > 1 year | [12] |
| Safety | ||
| Most Common Treatment-Related AEs (≥10%) | Thrombocytopenia (69%), Neutropenia (61%), Anemia (42%), Dysgeusia (42%) | [11] |
| Treatment-Related Serious AEs | 3 patients (intracranial hemorrhage, differentiation syndrome, febrile neutropenia) | [11][13] |
Solid Tumors
CLEPSIDRA Trial (Phase IIa): Iadademstat + Platinum/Etoposide in SCLC
This single-arm, open-label study assessed Iadademstat in combination with carboplatin-etoposide in second-line, extensive-stage SCLC patients.[14]
| Parameter | Value | Reference |
| Patient Population | ||
| Number of Patients Enrolled | 14 | [14] |
| Number of Patients Evaluable for Efficacy | 10 | [14] |
| Efficacy | ||
| Objective Response Rate (ORR) | 40% (4/10) | [14] |
| Clinical Benefit Rate (ORR + Stable Disease >4 months) | 60% | [14] |
| Mean Duration of Response | 4.5 months | [14] |
| Safety | ||
| Key Finding | Significant hematological toxicity suggested the combination was not suitable for this patient population. | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key assays used in the evaluation of Iadademstat.
LSD1 Enzymatic Activity Assay (AlphaScreen™)
This protocol describes a method to measure the in vitro enzymatic activity of LSD1 and the inhibitory effect of Iadademstat.[8][15]
-
Reagent Preparation : Prepare assay buffer, biotinylated histone H3 peptide substrate methylated at lysine 4, purified LSD1 enzyme, and serial dilutions of Iadademstat in a 3.3% DMSO/assay buffer solution.
-
Enzyme-Inhibitor Incubation : In a 384-well Optiplate, add 3 µL of the Iadademstat dilution to 4 µL of the LSD1 enzyme solution. Incubate for 30 minutes at room temperature.
-
Reaction Initiation : Add 3 µL of the H3 peptide substrate to initiate the demethylation reaction. The final DMSO concentration should be 1%. Incubate for 60 minutes at room temperature.
-
Detection :
-
Add 5 µL of anti-mouse acceptor beads and 5 µL of a primary antibody that recognizes the demethylated substrate. Incubate for 30 minutes.
-
Add 10 µL of AlphaScreen™ streptavidin-conjugated donor beads.
-
-
Data Acquisition : Read the plate on a compatible microplate reader. The signal is inversely proportional to the amount of demethylation, and therefore, the LSD1 activity.
-
Data Analysis : Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Mammosphere Formation Assay for Cancer Stem Cells
This assay assesses the ability of cancer stem cells to form spherical colonies in non-adherent culture conditions, a measure of self-renewal capacity.[4][8][16]
-
Cell Preparation : Prepare a single-cell suspension from a breast cancer cell line or patient-derived xenograft (PDX) tissue by enzymatic digestion (e.g., trypsin/dispase) and mechanical dissociation.
-
Cell Seeding : Seed cells at a low density (e.g., 500-4,000 cells/cm²) in ultra-low attachment 6-well plates containing mammosphere-forming medium (e.g., DMEM/F12 supplemented with growth factors, L-glutamine, and antibiotics).[4]
-
Treatment : Add varying concentrations of Iadademstat to the wells on day 1.
-
Incubation : Culture the cells at 37°C and 5% CO₂ for 7-14 days without disturbing the plates.
-
Quantification : Count the number and measure the size of the mammospheres (typically >50 µm in diameter) using an inverted microscope and imaging software (e.g., ImageJ).
-
Data Analysis : Determine the IC50 for mammosphere formation. Cell viability can be assessed in parallel using an MTT assay to rule out non-specific cytotoxicity.[8]
Flow Cytometry for AML Blast Differentiation
This protocol outlines a method to assess the differentiation of AML blasts following Iadademstat treatment by measuring the expression of cell surface markers.[3][17]
-
Sample Preparation : Collect bone marrow or peripheral blood samples from AML patients or in vitro cultured AML cells (e.g., THP-1, MV(4;11)).
-
Cell Staining :
-
Aliquot approximately 1x10⁶ cells per tube.
-
Incubate cells with a cocktail of fluorescently-conjugated antibodies against myeloid and differentiation markers (e.g., CD45, CD34, CD117, HLA-DR, CD13, CD33, CD11b, CD14, CD64).
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Lysis and Fixation : If using whole blood or bone marrow, lyse red blood cells using a lysis buffer. Wash and resuspend cells in a suitable buffer (e.g., PBS with 1% FBS).
-
Data Acquisition : Acquire data on a multi-parameter flow cytometer. Collect a sufficient number of events (e.g., >100,000) to identify blast populations.
-
Data Analysis :
-
Gate on the blast population based on CD45 and side scatter characteristics.
-
Quantify the percentage of blast cells expressing differentiation markers (e.g., increased CD11b, CD14) in treated versus untreated samples.
-
Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. oryzon.com [oryzon.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-Human Study of LSD1 Inhibitor Iadademstat for Patients With Relapsed or Refractory AML - The ASCO Post [ascopost.com]
- 6. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paper: Robust Efficacy Signals in Elderly AML Patients Treated with Iadademstat in Combination with Azacitidine (ALICE Phase IIa Trial) [ash.confex.com]
- 8. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. asebio.com [asebio.com]
- 11. Iadademstat + azacitidine in adult patients with newly diagnosed AML: The phase IIa ALICE study [aml-hub.com]
- 12. oryzon.com [oryzon.com]
- 13. Iadademstat in combination with azacitidine in patients with newly diagnosed acute myeloid leukaemia (ALICE): an open-label, phase 2a dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oryzon.com [oryzon.com]
- 15. researchgate.net [researchgate.net]
- 16. A detailed mammosphere assay protocol for the quantification of breast stem cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Flow Cytometry in the Diagnosis of Leukemias - Leukemia - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Iadademstat Dihydrochloride Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iadademstat dihydrochloride (ORY-1001) is a potent, selective, and irreversible inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2] LSD1 is a key regulator of chromatin structure and gene expression and is frequently overexpressed in various cancers, playing a crucial role in tumor progression and maintenance of a cancer stem cell phenotype.[2] Iadademstat exerts its therapeutic effects not only by inhibiting the catalytic demethylase activity of LSD1 but also by disrupting its scaffolding function within oncogenic protein complexes.[3] These application notes provide detailed protocols for cell-based assays to evaluate the efficacy and mechanism of action of iadademstat in cancer cell lines.
Mechanism of Action
Iadademstat covalently binds to the flavin adenine dinucleotide (FAD) cofactor of LSD1, leading to its irreversible inactivation.[2][4] This inhibition results in the re-expression of silenced tumor suppressor genes and the induction of cellular differentiation. In acute myeloid leukemia (AML), iadademstat has been shown to disrupt the interaction between LSD1 and GFI1, a key transcription factor, leading to the differentiation of leukemic blasts.[4][5] In small cell lung cancer (SCLC), it can interfere with the LSD1-INSM1 interaction, restoring NOTCH1 signaling and suppressing tumor growth.[3]
The inhibition of LSD1 by iadademstat modulates several key signaling pathways implicated in cancer, including the Wnt/β-catenin, PI3K/AKT, and Notch pathways.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. researchgate.net [researchgate.net]
- 3. First-in-Human Study of LSD1 Inhibitor Iadademstat for Patients With Relapsed or Refractory AML - The ASCO Post [ascopost.com]
- 4. oryzon.com [oryzon.com]
- 5. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Iadademstat Dihydrochloride in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosage, experimental protocols, and underlying mechanism of action for Iadademstat dihydrochloride (ORY-1001) in preclinical in vivo research. Iadademstat is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an epigenetic enzyme implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC).[1][2][3][4]
Recommended Dosage of this compound for In Vivo Studies
The optimal dosage of Iadademstat for in vivo studies is dependent on the cancer model and the experimental design. Based on available preclinical data, the following dosages have been reported:
| Animal Model | Cancer Type | Dosage | Administration Route | Dosing Schedule | Reference |
| Mouse Xenograft | Glioblastoma | 400 µg/kg | Oral (p.o.) | Every 7 days for 28 days | [5] |
| Syngeneic Mouse | Melanoma | 10 µg/kg | Oral (p.o.) | Not specified |
Experimental Protocols
I. Formulation of this compound for Oral Administration
Iadademstat is orally bioavailable.[6] For administration via oral gavage in mice, a suitable vehicle is required to ensure proper dissolution and delivery. While a specific vehicle for Iadademstat is not universally published, common vehicles for oral administration of small molecule inhibitors in preclinical studies can be adapted. A suggested starting point for vehicle formulation is:
-
Vehicle Composition: A solution containing a low percentage of an organic solvent such as Dimethyl Sulfoxide (DMSO) to initially dissolve the compound, followed by dilution with a co-solvent like Polyethylene Glycol 300 (PEG300) or PEG400, and a final dilution in an aqueous solution such as saline or a solution containing a suspending agent like 0.5% methylcellulose or 5% Tween-80. A formulation calculator can be a useful tool for determining the appropriate proportions of each component.[5]
-
Preparation Protocol:
-
Weigh the required amount of this compound powder.
-
Add a minimal amount of DMSO to completely dissolve the powder.
-
Sequentially add the co-solvents (e.g., PEG300) and then the aqueous component while vortexing to ensure a homogenous suspension or solution.
-
The final concentration should be calculated to deliver the desired dose in a typical gavage volume for the animal model (e.g., 100-200 µL for a mouse).
-
It is recommended to prepare the formulation fresh for each day of dosing.
-
II. In Vivo Efficacy Study in a Subcutaneous Xenograft Model (e.g., SCLC)
This protocol outlines a general procedure for assessing the anti-tumor efficacy of Iadademstat in a subcutaneous xenograft model.
-
Cell Culture and Implantation:
-
Culture human SCLC cells (e.g., NCI-H526) under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio).
-
Subcutaneously inject 1 x 10⁶ to 10 x 10⁶ cells in a volume of 100-200 µL into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound or vehicle control orally via gavage according to the determined dosage and schedule.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
Endpoint Analysis:
-
Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³) or the animals show signs of significant morbidity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Tumor tissue can be processed for further analysis, such as histology, immunohistochemistry, or molecular analysis.
-
III. In Vivo Efficacy Study in a Disseminated AML Model
This protocol provides a general framework for evaluating the efficacy of Iadademstat in a disseminated AML model.
-
Cell Culture and Injection:
-
Culture human AML cells (e.g., MV4-11) that have been engineered to express a reporter gene like luciferase for in vivo imaging.
-
Harvest cells and inject them intravenously (e.g., via the tail vein) into immunocompromised mice. The number of cells will depend on the cell line and should be optimized in a pilot study.
-
-
Disease Progression Monitoring and Treatment:
-
Monitor the engraftment and progression of leukemia by in vivo bioluminescence imaging (BLI) at regular intervals (e.g., once or twice a week).
-
Peripheral blood samples can be collected to monitor the percentage of circulating human CD45+ leukemic cells by flow cytometry.
-
Initiate treatment with Iadademstat or vehicle control once the leukemic burden is established, as determined by BLI signal or the percentage of circulating blasts.
-
-
Endpoint Analysis:
-
The primary endpoint is typically overall survival. Monitor the mice daily for signs of distress or morbidity.
-
Secondary endpoints can include the change in leukemic burden as measured by BLI or flow cytometry of peripheral blood and bone marrow at the time of euthanasia.
-
At the endpoint, collect bone marrow and spleen to assess the infiltration of leukemic cells by flow cytometry or histology.
-
Mechanism of Action and Signaling Pathways
Iadademstat is a selective inhibitor of LSD1, a flavin-dependent monoamine oxidase that demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), leading to transcriptional repression.[2] By inhibiting LSD1, Iadademstat leads to an increase in H3K4 methylation at the promoter and enhancer regions of specific genes, resulting in their re-expression. This epigenetic reprogramming can induce differentiation and inhibit the proliferation of cancer cells.[1][6]
Signaling Pathway of Iadademstat in AML
In AML, LSD1 is a key component of a repressive complex that includes transcription factors like GFI-1.[2] This complex maintains the leukemic stem cell phenotype by repressing genes required for myeloid differentiation. Iadademstat's inhibition of LSD1 disrupts this complex, leading to the expression of differentiation-associated genes and a reduction in the leukemic stem cell population.[6][9]
References
- 1. Ongoing and future Iadademstat trials for all AML - HealthTree for Acute Myeloid Leukemia [healthtree.org]
- 2. oryzon.com [oryzon.com]
- 3. bionews.com [bionews.com]
- 4. oryzon.com [oryzon.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First-in-Human Study of LSD1 Inhibitor Iadademstat for Patients With Relapsed or Refractory AML - The ASCO Post [ascopost.com]
- 8. Iadademstat in combination with azacitidine in patients with newly diagnosed acute myeloid leukaemia (ALICE): an open-label, phase 2a dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Iadademstat Dihydrochloride Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iadademstat (ORY-1001) is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an epigenetic enzyme implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC).[1][2] As a small molecule administered orally, iadademstat has demonstrated promising anti-tumor activity in preclinical animal models, leading to its investigation in human clinical trials.[1][3]
These application notes provide a summary of the available preclinical data on iadademstat administration in animal models, detailed protocols for its use, and an overview of its mechanism of action.
Mechanism of Action: LSD1 Inhibition
Iadademstat functions by irreversibly inhibiting LSD1, a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in regulating gene expression through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). In many cancers, the overexpression of LSD1 leads to the silencing of tumor suppressor genes and the promotion of oncogenic pathways.
By inhibiting LSD1, iadademstat leads to:
-
Re-expression of Tumor Suppressor Genes: Inhibition of LSD1 prevents the demethylation of H3K4me1/2, leading to the reactivation of silenced tumor suppressor genes.
-
Induction of Cellular Differentiation: In hematological malignancies like AML, LSD1 inhibition can overcome the differentiation block in leukemic blasts, inducing them to mature and undergo apoptosis.[1]
-
Modulation of Key Signaling Pathways: LSD1 is known to interact with and regulate several oncogenic signaling pathways.
Below is a diagram illustrating the central role of LSD1 in cancer signaling and the points of intervention by iadademstat.
Caption: Iadademstat inhibits LSD1, leading to downstream anti-cancer effects.
Quantitative Data from Animal Models
The following tables summarize the available quantitative data on the efficacy of iadademstat in various animal models.
Table 1: Efficacy of Iadademstat in Solid Tumor Xenograft Models
| Animal Model | Cancer Type | Dosing Regimen | Outcome |
| Mouse | Glioblastoma Xenograft | 400 µg/kg, oral gavage, every 7 days for 28 days | Inhibited tumor growth and increased survival rate.[4] |
| Mouse | B16F10 Melanoma (syngeneic) | 10 µg/kg, oral gavage (in combination with anti-PD1 antibody) | 65% reduction in tumor growth by day 15 relative to vehicle controls. |
Table 2: Efficacy of Iadademstat in Hematological Malignancy Xenograft Models
| Animal Model | Cancer Type | Dosing Regimen | Outcome |
| Rodent | Leukemia Xenograft | Not specified | Correlated induction of differentiation biomarkers with reduction of tumor growth.[3] |
Note: Detailed quantitative data from preclinical studies in AML and SCLC models are frequently cited as demonstrating efficacy but specific percentages of tumor growth inhibition and survival data are not consistently available in the public domain.
Experimental Protocols
The following protocols are provided as a guide for the administration of iadademstat dihydrochloride in animal models. These are based on standard practices and available information. Researchers should optimize these protocols for their specific experimental needs.
Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
Vehicle (e.g., 30% (2-hydroxypropyl)-β-cyclodextrin in saline containing 10% DMSO)[3]
-
Sterile, amber-colored vials
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Sterile water for injection or saline
Protocol:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals to be treated.
-
Prepare the vehicle solution. For the example vehicle, dissolve (2-hydroxypropyl)-β-cyclodextrin in saline and then add DMSO.
-
Weigh the this compound powder accurately using an analytical balance.
-
Add the powder to the vehicle in a sterile, amber-colored vial to protect it from light.
-
Vortex the mixture thoroughly until the powder is completely dissolved or a homogenous suspension is formed. Sonication can be used to aid dissolution if necessary.
-
Prepare fresh daily. It is recommended to prepare the dosing solution fresh each day to ensure stability and potency.[3]
Oral Gavage Administration in Mice
Materials:
-
Prepared iadademstat dosing solution
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, ball-tipped)
-
Syringes (1 mL)
-
Animal scale
Protocol:
-
Weigh each mouse to determine the correct volume of dosing solution to administer.
-
Draw the calculated volume of the iadademstat solution into a syringe fitted with an oral gavage needle.
-
Gently restrain the mouse using an appropriate handling technique to immobilize the head and body.
-
Insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach. Ensure the needle does not enter the trachea.
-
Slowly dispense the solution from the syringe.
-
Carefully withdraw the gavage needle.
-
Monitor the animal for any signs of distress or adverse reactions immediately after dosing and at regular intervals.
Caption: A typical workflow for evaluating iadademstat in animal models.
Toxicology and Safety in Animal Models
Preclinical toxicology studies are a critical step in drug development to determine the safety profile of a compound before it is administered to humans.
Key Findings from Preclinical Safety Studies:
-
The starting doses for first-in-human clinical trials of iadademstat were determined based on preclinical toxicology studies.[3]
-
Thrombocytopenia (low platelet count) is an anticipated on-target effect of LSD1 inhibition and was observed in preclinical studies.[3]
Table 3: Preclinical Toxicology Profile of Iadademstat
| Parameter | Finding |
| LD50 | Specific LD50 values for iadademstat in rodent models are not publicly available. |
| Adverse Events | Thrombocytopenia is a known on-target effect. A dose of 10 µg/kg in a mouse melanoma model did not provoke weight loss or thrombocytopenia. |
Note: While comprehensive preclinical safety data is not fully detailed in available literature, the progression of iadademstat to clinical trials indicates an acceptable safety profile was established in animal models.
Conclusion
This compound is a promising oral LSD1 inhibitor with demonstrated anti-tumor activity in a range of preclinical cancer models. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this compound. Further studies are warranted to fully elucidate its efficacy and safety in various cancer types and in combination with other anti-cancer agents.
References
- 1. oryzon.com [oryzon.com]
- 2. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Inhibition of LSD1 epigenetically attenuates oral cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Iadademstat Dihydrochloride Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iadademstat dihydrochloride (ORY-1001) is a potent and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an epigenetic modifier that plays a crucial role in oncogenesis.[1][2][3][4][5] Iadademstat exerts its therapeutic effect by covalently binding to the flavin adenine dinucleotide (FAD) cofactor of LSD1, thereby inhibiting its histone demethylase activity and disrupting its protein-protein interactions essential for tumor cell survival and proliferation.[3][5] Accurate and robust measurement of Iadademstat's engagement with its target, LSD1, is critical for understanding its mechanism of action, optimizing dosing schedules in clinical trials, and identifying pharmacodynamic biomarkers of response.
These application notes provide detailed protocols for various techniques to assess the target engagement of Iadademstat, ranging from direct biochemical assays to cell-based and surrogate biomarker analyses.
Iadademstat Signaling Pathway
Iadademstat targets the epigenetic regulator LSD1, which is involved in the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[6] By inhibiting LSD1, Iadademstat leads to an increase in these histone methylation marks, resulting in the altered expression of genes that control cell differentiation and tumor progression.[7]
Caption: Iadademstat inhibits LSD1, leading to altered gene expression and anti-tumor effects.
Direct Target Engagement: Chemoprobe-Based Immunoassay
This method directly quantifies the amount of LSD1 that is not bound by an inhibitor, providing a direct measure of target engagement.[8][9] It utilizes a biotinylated chemoprobe that covalently binds to the active site of unoccupied LSD1.
Experimental Workflow
Caption: Workflow for the chemoprobe-based direct target engagement assay.
Protocol
1. Lysate Preparation:
-
Culture cells to the desired density and treat with various concentrations of this compound or vehicle control for the desired time.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
2. Chemoprobe Labeling:
-
Dilute the cell lysates to a standardized protein concentration.
-
Add the biotinylated LSD1 chemoprobe to each lysate sample.
-
Incubate at room temperature to allow the probe to bind to unoccupied LSD1.
3. Immunoassay:
-
Coat a high-binding 96-well plate with streptavidin.
-
Add the chemoprobe-labeled lysates to the wells and incubate to allow the biotinylated probe-LSD1 complex to bind to the streptavidin.
-
Wash the wells to remove unbound proteins.
-
Add a primary antibody specific for LSD1 and incubate.
-
Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
After a final wash, add a chemiluminescent or colorimetric HRP substrate.
-
Measure the signal using a plate reader.
4. Data Analysis:
-
The signal is proportional to the amount of free LSD1.
-
Calculate the percentage of target engagement as follows: % Target Engagement = (1 - (Signal_treated / Signal_vehicle)) * 100
| Parameter | Description |
| Cell Lines | AML cell lines (e.g., MV4-11, MOLM-13), SCLC cell lines |
| Iadademstat Conc. | 0.1 nM - 10 µM (for dose-response curves) |
| Incubation Time | 2 - 24 hours |
| Chemoprobe | Specific biotinylated irreversible LSD1 inhibitor |
| Detection | Chemiluminescence or Colorimetric |
Pharmacodynamic Biomarkers: Histone Methylation Analysis
Inhibition of LSD1 by Iadademstat is expected to increase the levels of its histone substrates, H3K4me1/2 and H3K9me1/2. These changes can be measured by various techniques.
Western Blotting
Protocol:
-
Treat cells with Iadademstat as described above.
-
Extract histones from cell pellets using an acid extraction protocol.
-
Quantify histone concentration.
-
Separate histone extracts by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for H3K4me2, H3K9me2, and a loading control (e.g., total Histone H3).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities.
| Antibody | Dilution (example) |
| anti-H3K4me2 | 1:1000 |
| anti-H3K9me2 | 1:1000 |
| anti-Histone H3 | 1:5000 |
ELISA
Commercially available ELISA kits can be used for a more quantitative assessment of histone modifications.[10][11]
Protocol:
-
Extract histones from Iadademstat-treated and control cells.
-
Follow the manufacturer's protocol for the specific histone modification ELISA kit.
-
Typically, histone extracts are added to wells pre-coated with an antibody that captures the histone tail.
-
A detection antibody specific for the methylation mark is then added, followed by a labeled secondary antibody and substrate.
-
Read the absorbance and calculate the concentration of the modified histone based on a standard curve.
Mass Spectrometry
Mass spectrometry provides a highly sensitive and comprehensive method for quantifying changes in histone modifications.[11][12]
Protocol:
-
Extract and purify histones from treated and untreated cells.
-
Derivatize the histones to neutralize the positive charge of lysine residues.
-
Digest the histones into peptides using an appropriate protease (e.g., Trypsin, Arg-C).
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the relative abundance of peptides with specific methylation marks.
Pharmacodynamic Biomarkers: Gene Expression Analysis
Inhibition of LSD1 by Iadademstat leads to changes in the expression of downstream target genes. These can serve as surrogate markers of target engagement.[13]
Quantitative Real-Time PCR (qRT-PCR)
Protocol:
-
Treat cells with Iadademstat.
-
Isolate total RNA using a suitable method (e.g., Trizol, RNA isolation kit).
-
Synthesize cDNA using a reverse transcriptase kit.
-
Perform qRT-PCR using primers specific for target genes and a housekeeping gene for normalization.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression.
| Target Gene | Function/Marker | Expected Change |
| GFI1b | Transcription factor, LSD1 target | Upregulation[6] |
| CD11b | Myeloid differentiation marker | Upregulation[6] |
| CD86 | Myeloid differentiation marker | Upregulation[6] |
| GYPA, GYPB | Erythroid biomarkers | Downregulation[13] |
| HBA1, HBB | Erythroid biomarkers | Downregulation[13] |
RNA Sequencing (RNA-seq)
For a global view of gene expression changes, RNA-seq can be employed.
Protocol:
-
Isolate high-quality total RNA from Iadademstat-treated and control cells.
-
Prepare sequencing libraries from the RNA samples.
-
Sequence the libraries on a high-throughput sequencing platform.
-
Analyze the sequencing data to identify differentially expressed genes and perform pathway analysis.
Cell-Based Phenotypic Assays
The functional consequences of Iadademstat target engagement can be assessed through various cell-based assays.
Cell Differentiation Assays
Iadademstat induces differentiation in leukemia cells.[5][13] This can be measured by monitoring the expression of cell surface differentiation markers.
Protocol:
-
Treat leukemia cells (e.g., AML cell lines) with Iadademstat for several days.
-
Stain the cells with fluorescently labeled antibodies against myeloid differentiation markers (e.g., CD11b, CD14, CD86).
-
Analyze the stained cells by flow cytometry to quantify the percentage of cells expressing the differentiation markers.
Cell Proliferation and Viability Assays
Protocol:
-
Seed cells in a 96-well plate and treat with a range of Iadademstat concentrations.
-
After the desired incubation period (e.g., 72 hours), assess cell viability using assays such as MTT, MTS, or CellTiter-Glo.
-
Measure the absorbance or luminescence and calculate the IC50 value.
| Assay | Principle |
| MTT/MTS | Measures metabolic activity |
| CellTiter-Glo | Measures ATP levels (cell viability) |
Summary of Techniques
| Technique | Measures | Type | Throughput |
| Chemoprobe Immunoassay | Free LSD1 levels | Direct | High |
| Western Blotting | Histone methylation | Indirect | Low |
| ELISA | Histone methylation | Indirect | High |
| Mass Spectrometry | Histone methylation | Indirect | Low-Medium |
| qRT-PCR | Gene expression | Indirect | Medium-High |
| RNA-Sequencing | Global gene expression | Indirect | Low |
| Flow Cytometry | Cell differentiation markers | Functional | Medium-High |
| Viability/Proliferation Assays | Cell growth inhibition | Functional | High |
These methods provide a comprehensive toolkit for researchers to accurately measure the target engagement of this compound and to understand its biological effects in both preclinical and clinical settings. The choice of assay will depend on the specific research question, available resources, and desired throughput.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Iadademstat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. ORY-1001 | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. oryzon.com [oryzon.com]
- 6. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 7. Facebook [cancer.gov]
- 8. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct Measurement of KDM1A Target Engagement Using Chemoprobe-based Immunoassays [jove.com]
- 10. epigentek.com [epigentek.com]
- 11. Analytical Techniques for Histone PTMs - Creative Proteomics [creative-proteomics.com]
- 12. Methods for Activity Analysis of the Proteins that Regulate Histone Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
Iadademstat Dihydrochloride: Inducing Differentiation in Cancer Cells - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iadademstat dihydrochloride (ORY-1001) is a potent and selective small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key epigenetic regulator implicated in the pathogenesis of various cancers. By inhibiting LSD1, iadademstat promotes the differentiation of cancer cells, particularly in hematological malignancies such as Acute Myeloid Leukemia (AML), and has shown anti-cancer stem cell activity in solid tumors like breast cancer. These application notes provide a comprehensive overview of iadademstat's mechanism of action and detailed protocols for evaluating its effects on cancer cells in vitro.
Introduction
Epigenetic dysregulation is a hallmark of cancer, leading to altered gene expression that promotes tumorigenesis. Lysine-Specific Demethylase 1 (LSD1) is an enzyme that plays a critical role in this process by removing methyl groups from histone and non-histone proteins, thereby regulating gene transcription. In many cancers, LSD1 is overexpressed and contributes to a block in cellular differentiation, maintaining cells in a proliferative, stem-like state.
This compound is a first-in-class irreversible inhibitor of LSD1. It not only blocks the enzymatic demethylase activity of LSD1 but also disrupts its scaffolding function, notably the interaction with transcription factors like Growth Factor Independence 1 (GFI1) in AML and Insulinoma-Associated 1 (INSM1) in small cell lung cancer (SCLC).[1] This dual mechanism leads to the reactivation of silenced genes involved in differentiation, ultimately forcing malignant cells to mature and lose their proliferative capacity.[1] Preclinical and clinical studies have demonstrated iadademstat's potent anti-leukemic and anti-tumor activity, making it a promising therapeutic agent.[2][3]
Data Presentation
In Vitro Efficacy of Iadademstat in Cancer Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values of iadademstat in various cancer cell lines, demonstrating its potent anti-proliferative and differentiation-inducing effects.
| Cell Line | Cancer Type | Assay Type | IC50 | Reference |
| MV4-11 | Acute Myeloid Leukemia (AML) | Cell Viability | < 1 nM | [2] |
| RPMI-8226 | Multiple Myeloma | Cell Viability | Not Specified | |
| MDA-MB-436 | Triple-Negative Breast Cancer | Mammosphere Formation | 3.98 µM | [1] |
| Various AML Cell Lines | Acute Myeloid Leukemia (AML) | Cell Viability | Potent Activity | [2] |
Note: IC50 values can vary depending on the specific assay conditions and cell line characteristics.
Signaling Pathways and Experimental Workflows
Iadademstat's Mechanism of Action in AML
Caption: Iadademstat's dual-action mechanism in AML cells.
Experimental Workflow for Assessing Iadademstat's Efficacy
Caption: General experimental workflow for iadademstat evaluation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic or cytostatic effects of iadademstat on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MV4-11 for AML)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 N HCl or DMSO)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Iadademstat Treatment:
-
Prepare serial dilutions of iadademstat in complete medium. A suggested starting range is 0.1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the iadademstat dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO2, allowing the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Pipette up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value.
-
Differentiation Analysis by Flow Cytometry
This protocol is for assessing the induction of differentiation markers on the surface of cancer cells following iadademstat treatment.
Materials:
-
Cancer cell line of interest (e.g., THP-1 for AML)
-
Complete cell culture medium
-
This compound
-
6-well plates
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies (e.g., PE-conjugated anti-CD11b, FITC-conjugated anti-CD86)
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density.
-
Treat cells with iadademstat at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for 48-96 hours. Include a vehicle control.
-
-
Cell Staining:
-
Harvest cells and wash twice with cold FACS buffer.
-
Resuspend cells in 100 µL of FACS buffer.
-
Add the recommended amount of fluorochrome-conjugated antibodies or isotype controls.
-
Incubate for 30 minutes on ice in the dark.
-
-
Flow Cytometry Analysis:
-
Wash cells twice with FACS buffer.
-
Resuspend cells in 300-500 µL of FACS buffer.
-
Acquire data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the live cell population based on forward and side scatter.
-
Analyze the percentage of cells positive for the differentiation markers (e.g., CD11b, CD86) compared to the isotype control.
-
Western Blotting for Protein Expression
This protocol is for evaluating the effect of iadademstat on the expression of LSD1 and other relevant proteins.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LSD1, anti-GFI1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with iadademstat as described in the previous protocols.
-
Lyse cells in RIPA buffer and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin) to normalize protein levels.
-
Mammosphere Formation Assay
This protocol is for assessing the effect of iadademstat on the self-renewal capacity of cancer stem cells.[1]
Materials:
-
Breast cancer cell line (e.g., MDA-MB-436)
-
Mammosphere culture medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Ultra-low attachment plates
-
This compound
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension of the breast cancer cells.
-
Seed cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates with mammosphere culture medium.
-
-
Iadademstat Treatment:
-
Add iadademstat at various concentrations (e.g., 1 µM, 5 µM, 10 µM) to the wells. Include a vehicle control.
-
-
Mammosphere Culture and Analysis:
-
Incubate the plates for 7-10 days at 37°C, 5% CO2.
-
Count the number of mammospheres (typically >50 µm in diameter) per well using a microscope.
-
Calculate the mammosphere formation efficiency (MFE) as (number of mammospheres / number of cells seeded) x 100%.
-
Conclusion
This compound is a promising epigenetic therapeutic that induces differentiation in a variety of cancer cells. The protocols provided here offer a framework for researchers to investigate the in vitro activity of iadademstat and further elucidate its mechanisms of action. These studies are crucial for the continued development and clinical application of this novel anti-cancer agent.
References
Application Notes and Protocols for the Experimental Use of Iadademstat Dihydrochloride in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of iadademstat dihydrochloride (ORY-1001), a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), in combination therapies for various cancers. This document summarizes key preclinical and clinical findings, outlines detailed experimental protocols based on published research, and visualizes the underlying mechanisms and workflows.
Introduction to Iadademstat
Iadademstat is an orally bioavailable small molecule that irreversibly inhibits LSD1, an epigenetic enzyme crucial for regulating gene expression.[1] LSD1 is overexpressed in numerous cancers and plays a key role in maintaining a differentiation block in tumor cells, particularly in hematological malignancies like Acute Myeloid Leukemia (AML).[2][3] Iadademstat's mechanism of action is twofold:
-
Inhibition of Enzymatic Activity: It blocks the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to changes in gene expression that can induce tumor cell differentiation.[3]
-
Disruption of Scaffolding Function: Iadademstat disrupts the interaction between LSD1 and key transcription factors, such as GFI1, which is critical for the oncogenic program in leukemia. This disruption releases the differentiation block in cancer cells.[3]
The favorable safety profile and potent anti-tumor activity of iadademstat make it a prime candidate for combination therapies.[3]
Preclinical Data on Iadademstat Combination Therapies
Preclinical studies have demonstrated the synergistic potential of iadademstat with various anti-cancer agents across different tumor types.
Iadademstat in Acute Myeloid Leukemia (AML)
The foundational preclinical work for iadademstat was extensively detailed in Maes et al., Cancer Cell, 2018. This research established the rationale for its clinical development in AML.
Table 1: Preclinical Activity of Iadademstat in AML Models
| Parameter | Cell Line / Model | Value | Reference |
| IC50 (LSD1 Inhibition) | - | <20 nM | [4] |
| EC50 (H3K4me2 Accumulation) | THP-1 (MLL-AF9) | 0.0022 µM | [5] |
| In Vitro Activity | THP-1 (MLL-AF9) | Induces apoptosis, inhibits proliferation and colony formation | [4] |
| In Vivo Efficacy | Rodent MV(4;11) Xenografts | Significant tumor growth reduction at <0.020 mg/kg (oral) | [4] |
| In Vivo Efficacy | T-ALL PDX Mouse Model | Increased survival at 0.0125 mg/kg | [5] |
Synergistic Combinations in AML:
-
With Azacitidine: Strong preclinical synergy was observed between iadademstat and the hypomethylating agent azacitidine in AML cell lines, providing the basis for the ALICE clinical trial.[3]
-
With Gilteritinib (FLT3 Inhibitor): Marked synergy has been reported in preclinical models of both FLT3-mutant and wild-type AML, including in cell lines resistant to venetoclax, azacitidine, and other FLT3 inhibitors. This synergy is the rationale for the FRIDA clinical trial.
-
With other agents: Preclinical data also suggest potential synergy with all-trans-retinoic acid (ATRA), BCL2 inhibitors (like venetoclax), and DOT1L inhibitors.[2]
Iadademstat in Solid Tumors
Iadademstat is also being explored in various solid tumors, with preclinical evidence supporting its use in combination therapies.
-
With Paclitaxel in Neuroendocrine Carcinomas (NECs): Preclinical data indicates a synergistic effect between iadademstat and paclitaxel, leading to a Phase II clinical trial in patients with relapsed/refractory small cell lung cancer (SCLC) and extrapulmonary high-grade NECs.[6]
-
With Immune Checkpoint Inhibitors (ICIs) in SCLC: Preclinical studies have shown that iadademstat can enhance the visibility of SCLC cells to the immune system, suggesting a synergistic relationship with anti-PD-1/PD-L1 therapies.[7] This has prompted a Phase I/II trial combining iadademstat with atezolizumab or durvalumab.[7][8]
Experimental Protocols
The following protocols are based on methodologies described in the literature for the preclinical evaluation of iadademstat.
In Vitro Synergy Assessment in AML Cell Lines
Objective: To determine the synergistic anti-proliferative effect of iadademstat in combination with another agent (e.g., azacitidine, gilteritinib).
Materials:
-
AML cell lines (e.g., THP-1, MV4-11)
-
This compound
-
Combination agent (e.g., azacitidine, gilteritinib)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader for luminescence
Protocol:
-
Cell Seeding: Seed AML cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Preparation: Prepare stock solutions of iadademstat and the combination agent in a suitable solvent (e.g., DMSO). Create a dose-response matrix with serial dilutions of both drugs, including single-agent controls.
-
Treatment: Treat the cells with the drug combinations for 72-96 hours.
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and measure luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control.
-
Determine the IC50 for each single agent.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
In Vivo Efficacy in an AML Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of iadademstat in combination with another agent.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
AML cell line (e.g., MV4-11)
-
This compound
-
Combination agent
-
Vehicle for oral gavage and/or injection
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject 5-10 million AML cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, Iadademstat alone, Combination agent alone, Iadademstat + Combination agent).
-
Treatment Administration: Administer iadademstat orally (e.g., daily) and the combination agent according to its established route and schedule.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Assess the statistical significance of the differences in tumor volume between the combination therapy group and the single-agent groups.
-
Signaling Pathways and Experimental Workflows
Iadademstat Mechanism of Action in AML
Caption: Iadademstat disrupts the LSD1-GFI1 complex, promoting myeloid differentiation.
Experimental Workflow for In Vitro Synergy Screening
Caption: Workflow for determining synergistic effects of iadademstat in combination.
Clinical Applications and Ongoing Trials
The promising preclinical data has led to the initiation of several clinical trials evaluating iadademstat in combination therapies.
Table 2: Key Clinical Trials of Iadademstat in Combination Therapies
| Trial Name (Identifier) | Phase | Combination | Indication | Key Findings / Status | Reference |
| ALICE (EudraCT 2018-000482-36) | IIa | Iadademstat + Azacitidine | Newly Diagnosed AML (elderly/unfit) | Objective Response Rate (ORR) of 81% reported.[3] | [3] |
| FRIDA (NCT05546580) | Ib | Iadademstat + Gilteritinib | Relapsed/Refractory FLT3-mutant AML | Ongoing. | |
| NCT05420636 | II | Iadademstat + Paclitaxel | Relapsed/Refractory SCLC and Extrapulmonary High-Grade NECs | Recruiting. | [6] |
| NCT06287775 | I/II | Iadademstat + Atezolizumab or Durvalumab | First-Line Extensive-Stage SCLC | Recruiting. | [8][9] |
| NCT04523738 | I/II | Iadademstat + Venetoclax and Azacitidine | Newly Diagnosed AML | Recruiting. |
These trials will provide crucial data on the safety and efficacy of these novel combination strategies and may lead to new treatment options for patients with difficult-to-treat cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ascopubs.org [ascopubs.org]
- 3. oryzon.com [oryzon.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Facebook [cancer.gov]
- 7. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 8. mskcc.org [mskcc.org]
- 9. Oryzon wins FDA approval to begin SCLC treatment trial - Clinical Trials Arena [clinicaltrialsarena.com]
Preparation of Iadademstat Dihydrochloride Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation, storage, and handling of Iadademstat dihydrochloride stock solutions for research applications. Iadademstat (also known as ORY-1001) is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key enzyme in epigenetic regulation, with significant potential in cancer therapy.[1][2][3] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This guide summarizes solubility data, provides step-by-step preparation protocols, and outlines best practices for long-term storage and stability.
Quantitative Data Summary
The solubility and stability of this compound can vary depending on the solvent and storage conditions. The following table summarizes key quantitative data for the preparation of stock solutions.
| Parameter | Solvent | Concentration | Special Conditions | Storage Temperature | Stability |
| Solubility | Water (H₂O) | 57.75 mg/mL (190.42 mM) | Requires sonication and warming | -20°C / -80°C | See below |
| DMSO | 0.69 mg/mL (2.28 mM) - 8 mg/mL (26.37 mM) | Requires sonication and warming; use fresh, non-hygroscopic DMSO[2][4] | -20°C / -80°C | See below | |
| PBS (pH 7.2) | 10 mg/mL | Not specified | -20°C / -80°C | See below | |
| Stability of Stock Solutions | In solvent | Not applicable | Sealed storage, away from moisture[4][5] | -20°C | 1 year[4] or 1 month[1] |
| In solvent | Not applicable | Sealed storage, away from moisture[4][5] | -80°C | 2 years[4] or 6 months[1] | |
| Solid Form | Not applicable | Sealed storage, away from moisture[4][5] | 4°C | ≥ 4 years[6] |
Note on Conflicting Stability Data: There are conflicting reports regarding the long-term stability of this compound in solvent. One source indicates stability for up to 2 years at -80°C and 1 year at -20°C, while another suggests a shorter stability of 6 months at -80°C and 1 month at -20°C.[1][4] It is recommended to consult the manufacturer's specific datasheet for the lot in use or to perform internal stability tests. For critical experiments, preparing fresh solutions is the most reliable approach.
Experimental Protocols
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile deionized water (H₂O) or sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator bath
-
Warming plate or water bath
-
Sterile 0.22 µm syringe filters (if sterile filtration is required)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions
-
Handle this compound in a well-ventilated area, preferably a chemical fume hood.[5]
-
Avoid inhalation of dust and contact with skin and eyes.[5]
-
Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[5]
-
In case of contact, wash the affected area thoroughly with water.[5]
Stock Solution Preparation Protocol (Example: 10 mM in DMSO)
-
Calculate the required mass:
-
Weigh the compound:
-
Using a calibrated analytical balance, carefully weigh out 3.03 mg of this compound powder and place it in a sterile vial.
-
-
Add the solvent:
-
Add 1 mL of anhydrous DMSO to the vial containing the compound.
-
-
Dissolve the compound:
-
Aliquot and store:
Stock Solution Preparation with Aqueous Solvents (Water or PBS)
The protocol is similar to the one for DMSO. However, due to the higher concentration achievable in water, it is crucial to ensure complete dissolution.[4]
-
Follow steps 1-3 as described above, substituting water or PBS for DMSO.
-
Intensive sonication and warming may be necessary to achieve the desired concentration.[4]
-
For cell culture applications, it is highly recommended to sterile-filter the aqueous stock solution using a 0.22 µm syringe filter before use.[4]
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
Iadademstat Signaling Pathway Inhibition
Caption: Iadademstat inhibits LSD1, leading to altered gene expression.
References
Application of Iadademstat Dihydrochloride in Neurodegenerative Disease Models: Application Notes and Protocols
Introduction
Iadademstat (ORY-1001) is a potent and selective covalent inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an epigenetic enzyme implicated in various cellular processes, including cell differentiation and proliferation.[1][2] While Iadademstat has been extensively studied in clinical trials for various oncological indications[3][4][5], its direct application and efficacy in preclinical models of neurodegenerative diseases have not been documented in publicly available research.
Oryzon Genomics, the developer of Iadademstat, is advancing a different, CNS-optimized LSD1 inhibitor, vafidemstat (ORY-2001), for neurological disorders.[4] Preclinical studies of vafidemstat have shown promise in mitigating cognitive impairment and neuroinflammation in animal models.[6]
This document provides an overview of the role of the target enzyme, LSD1, in neurodegeneration, Iadademstat's known mechanism of action, and hypothetical protocols for its evaluation in neurodegenerative disease models, based on common preclinical practices.
The Role of LSD1 in Neurodegeneration
LSD1 is a flavin adenine dinucleotide (FAD)-dependent histone demethylase that removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). This activity modulates gene expression, playing a critical role in neuronal function, development, and maintenance.[6]
Recent studies have implicated LSD1 dysfunction in the pathogenesis of several neurodegenerative disorders:
-
Alzheimer's Disease (AD): Pathological tau protein has been shown to exclude LSD1 from the nucleus of neurons. This sequestration disrupts LSD1's required nuclear function, contributing to neuronal cell death.[7] Studies have shown that reducing LSD1 levels can exacerbate tauopathy phenotypes in mouse models, while overexpression of LSD1 can slow neurodegeneration.[6][7] Mislocalization of LSD1 protein in the cytoplasm has also been observed in the brains of AD patients.[6]
-
General Neuronal Health: The sustained presence and activity of LSD1 in the brain are essential for maintaining neuronal function.[6] Genetic depletion of LSD1 in adult mice has been shown to cause paralysis and significant neurodegeneration in the hippocampus and cortex, leading to learning and memory deficits.[6]
Pharmacological inhibition of LSD1 is, therefore, being explored as a potential therapeutic strategy to counteract these pathological processes.[6]
Mechanism of Action of Iadademstat
Iadademstat is an irreversible inhibitor that forms a covalent bond with the FAD cofactor in the catalytic center of LSD1.[1] This action blocks both the demethylase activity and the scaffolding function of the enzyme. In oncology models, this inhibition forces cancer cells to differentiate, reducing their proliferative capacity.[1][2] It is hypothesized that in neurodegenerative contexts, inhibiting LSD1 could potentially restore normal gene expression patterns that are disrupted by disease pathology, reduce neuroinflammation, and promote neuronal survival.
Quantitative Data Summary (Hypothetical)
As no preclinical studies of Iadademstat in neurodegenerative models are available, the following table is a template illustrating how data could be presented if such studies were conducted.
| Neurodegenerative Model | Assay | Parameter Measured | Control Group (Vehicle) | Iadademstat-treated Group | Percent Change | P-value |
| 5XFAD (Alzheimer's) | Morris Water Maze | Escape Latency (s) | 60 ± 5 | 40 ± 4 | -33% | <0.05 |
| 5XFAD (Alzheimer's) | ELISA | Brain Aβ42 levels (pg/mg) | 5000 ± 450 | 3000 ± 300 | -40% | <0.05 |
| P301S (Tauopathy) | Immunohistochemistry | pTau Positive Neurons/Area | 150 ± 20 | 75 ± 10 | -50% | <0.01 |
| MPTP (Parkinson's) | HPLC | Striatal Dopamine (ng/mg) | 20 ± 3 | 35 ± 4 | +75% | <0.01 |
| R6/2 (Huntington's) | Rotarod | Latency to Fall (s) | 90 ± 10 | 150 ± 15 | +67% | <0.05 |
Experimental Protocols (Hypothetical)
The following are generalized, hypothetical protocols for evaluating Iadademstat in common neurodegenerative disease models.
Protocol 1: Evaluation in a Mouse Model of Alzheimer's Disease (e.g., 5XFAD)
-
Animal Model: Use 6-month-old male and female 5XFAD transgenic mice and wild-type littermates.
-
Drug Formulation: Prepare Iadademstat dihydrochloride in a vehicle solution (e.g., 0.5% methylcellulose in sterile water).
-
Dosing Regimen: Administer Iadademstat (e.g., 1, 5, 10 mg/kg) or vehicle daily via oral gavage for 12 weeks.
-
Behavioral Analysis (Weeks 10-11):
-
Conduct the Morris Water Maze test to assess spatial learning and memory. Record escape latency, path length, and time spent in the target quadrant.
-
Perform the Y-maze test to evaluate short-term working memory.
-
-
Tissue Collection (Week 12):
-
Anesthetize mice and perfuse transcardially with saline.
-
Harvest brains; hemisphere one is flash-frozen for biochemical analysis, and hemisphere two is fixed in 4% paraformaldehyde for histology.
-
-
Biochemical Analysis:
-
Homogenize brain tissue and perform ELISA to quantify soluble and insoluble Aβ40 and Aβ42 levels.
-
Use Western blot to measure levels of synaptic proteins (e.g., PSD-95, synaptophysin) and inflammatory markers (e.g., Iba1, GFAP).
-
-
Histological Analysis:
-
Perform immunohistochemistry on brain sections using antibodies against Aβ plaques (e.g., 6E10) and phosphorylated tau (e.g., AT8).
-
Quantify plaque load and pTau pathology using image analysis software.
-
Protocol 2: In Vitro Neuroprotection Assay
-
Cell Culture: Culture primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y).
-
Induction of Toxicity: Expose cells to a neurotoxic insult relevant to a specific disease (e.g., Aβ oligomers for AD, MPP+ for Parkinson's).
-
Treatment: Co-treat cells with the neurotoxin and varying concentrations of Iadademstat (e.g., 1 nM to 10 µM) for 24-48 hours.
-
Viability Assessment:
-
Measure cell viability using an MTT or LDH release assay.
-
-
Mechanism of Action Analysis:
-
Perform immunofluorescence staining for markers of apoptosis (e.g., cleaved caspase-3) or oxidative stress (e.g., 4-HNE).
-
Use RT-qPCR to analyze the expression of genes related to neuronal survival and inflammation.
-
Visualizations
Signaling Pathway
Caption: Role of LSD1 in neuronal gene regulation and tau pathology.
Experimental Workflow
Caption: Preclinical workflow for evaluating an LSD1 inhibitor.
References
- 1. oryzon.com [oryzon.com]
- 2. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oryzon.com [oryzon.com]
- 4. oryzon.com [oryzon.com]
- 5. Ongoing and future Iadademstat trials for all AML - HealthTree for Acute Myeloid Leukemia [healthtree.org]
- 6. Biological and therapeutic role of LSD1 in Alzheimer’s diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ETD | An Investigation of the Role of the Histone Demethylase LSD1, and Its Disordered Domain, in Neuronal Maintenance and Tau-Mediated Neurodegeneration | ID: w37638013 | Emory Theses and Dissertations [etd.library.emory.edu]
Troubleshooting & Optimization
Iadademstat dihydrochloride solubility and stability issues
Welcome to the technical support center for iadademstat dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and handling of this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, orally available small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an epigenetic enzyme.[1][2] Its mechanism of action involves the irreversible, covalent inhibition of the FAD cofactor in LSD1's catalytic center.[1][3] This not only blocks the demethylase activity of LSD1 but also disrupts its scaffolding function in oncogenic protein complexes.[1] In acute myeloid leukemia (AML), this leads to the induction of blast cell differentiation.[1] In small cell lung cancer (SCLC), it impairs the binding of LSD1 to INSM1, leading to the restoration of NOTCH1 and HES1 expression and a reduction in ASCL1 and NEUROD1, which can result in tumor regression.[1]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound has varying solubility in common laboratory solvents. For in vitro studies, DMSO and water are commonly used to prepare stock solutions. For in vivo experiments, specific formulations with co-solvents are necessary. Please refer to the solubility table below for detailed information.
Q3: I am observing precipitation when diluting my DMSO stock solution into aqueous media. What can I do?
A3: This is a common issue when a compound is significantly more soluble in a non-aqueous solvent like DMSO than in an aqueous buffer or cell culture medium. Here are some troubleshooting steps:
-
Use Fresh DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can negatively impact the solubility of your compound. Always use freshly opened, high-purity DMSO.[3][4]
-
Optimize Dilution Strategy: Instead of a single large dilution step, try a serial dilution approach.
-
Warm the Aqueous Medium: Gently warming your buffer or medium to 37°C before adding the DMSO stock can sometimes help maintain solubility.
-
Increase Final Volume: Diluting to a lower final concentration in a larger volume of aqueous medium can prevent the compound from reaching its solubility limit.
-
Consider a Different Solvent System: If precipitation persists, you may need to explore alternative solvent systems or formulations, especially for in vivo studies (see In Vivo Formulation Protocols).
Q4: What are the recommended storage conditions for this compound?
A4: Proper storage is crucial to maintain the stability and activity of this compound.
-
Solid Compound: Store the solid form at 4°C, sealed and protected from moisture.[3]
-
Stock Solutions: Once dissolved, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[3]
Solubility Data
The solubility of this compound can vary based on the solvent, temperature, and purity of the compound. The following table summarizes available solubility data.
| Solvent | Concentration | Method/Notes |
| Water | 57.75 mg/mL (190.42 mM) | Requires sonication and warming.[3] |
| DMSO | 0.69 mg/mL (2.28 mM) | Requires sonication and warming. Use of fresh, non-hygroscopic DMSO is critical.[3] |
| PBS (pH 7.2) | 10 mg/mL | No additional details provided. |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL (10.85 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[5] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL (10.85 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline).[5] |
| In Vivo Formulation 3 | ≥ 2.5 mg/mL (10.85 mM) | 10% DMSO, 90% Corn Oil.[5] |
Experimental Protocols
Protocol 1: Preparation of Stock Solution for In Vitro Cell Culture Experiments
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood).
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution:
-
For a water-based stock solution, add the appropriate volume of sterile water. Use an ultrasonic bath and gentle warming (e.g., 37°C water bath) to aid dissolution.
-
For a DMSO-based stock solution, add the appropriate volume of fresh, sterile DMSO. Sonication and warming may also be necessary.
-
-
Sterilization: If using a water-based stock, sterilize the solution by passing it through a 0.22 µm syringe filter.[3] This is generally not necessary for DMSO stocks if sterile techniques are followed.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, single-use cryovials and store at -80°C or -20°C.
Protocol 2: Preparation of Working Solution for In Vivo Administration
Note: For in vivo experiments, it is recommended to prepare fresh solutions daily.[5] The following is an example protocol based on a common formulation.
-
Prepare Stock Solution: First, prepare a concentrated stock solution of iadademstat in DMSO (e.g., 25 mg/mL).[5]
-
Prepare Vehicle Components:
-
PEG300
-
Tween-80
-
Saline (0.9% sodium chloride in sterile water)
-
-
Formulation (to make 1 mL): a. In a sterile tube, add 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL iadademstat in DMSO stock solution to the PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is homogenous. d. Add 450 µL of saline to reach a final volume of 1 mL. Mix well. The final concentration of iadademstat will be 2.5 mg/mL.
-
Administration: Administer the freshly prepared formulation to the experimental animals as per your study protocol.
Signaling Pathways and Experimental Workflows
Iadademstat Mechanism of Action in AML
Caption: Iadademstat inhibits LSD1, disrupting the LSD1-GFI1 complex and promoting leukemic blast differentiation.
Iadademstat Mechanism of Action in SCLC
Caption: Iadademstat disrupts the LSD1-INSM1 complex, restoring NOTCH1/HES1 and inhibiting SCLC progression.
Experimental Workflow for In Vitro Studies
Caption: Workflow for preparing and using this compound in cell culture experiments.
References
Technical Support Center: Overcoming Resistance to Iadademstat Dihydrochloride
Welcome to the technical support center for iadademstat dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding resistance to iadademstat in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Iadademstat (also known as ORY-1001) is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an epigenetic enzyme. Its mechanism is twofold:
-
Catalytic Inhibition: Iadademstat forms a covalent bond with the flavin adenine dinucleotide (FAD) cofactor in the catalytic center of LSD1, irreversibly blocking its demethylase activity. This prevents the removal of methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).
-
Scaffolding Function Disruption: The binding of iadademstat to LSD1 also sterically hinders the interaction of LSD1 with its partner proteins, such as GFI1 and INSM1. This disrupts the formation of transcriptional repressor complexes, leading to the reactivation of silenced genes involved in cell differentiation.[1]
The overall effect is a shift from a proliferative to a differentiation-promoting gene expression program in cancer cells.[2]
Q2: My cells are showing reduced sensitivity to iadademstat. What are the known mechanisms of resistance?
Resistance to iadademstat and other LSD1 inhibitors can be intrinsic or acquired and can manifest through several mechanisms:
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Cancer Stem Cell (CSC) Phenotype: A subpopulation of cancer cells with stem-like properties, often characterized by the expression of transcription factors like SOX2, can be intrinsically resistant to iadademstat. These cells may not rely on the pathways that iadademstat targets for their survival and self-renewal.[3][4]
-
Activation of Bypass Signaling Pathways: Upregulation of alternative signaling pathways can compensate for the inhibition of LSD1. A key pathway implicated in resistance is the Hippo-YAP/TEAD pathway . Activation of YAP/TAZ and their association with TEAD transcription factors can drive the expression of pro-survival and proliferative genes, overriding the effects of LSD1 inhibition.[4]
-
Lineage Plasticity: Cancer cells can undergo a change in their identity, or "lineage switching," to a state that is less dependent on the neuroendocrine transcriptional programs regulated by LSD1. This can involve a transition to a more mesenchymal-like state.
Q3: Are there any known biomarkers that can predict resistance to iadademstat in my cell lines?
While research is ongoing, several potential biomarkers may indicate a higher likelihood of resistance to iadademstat:
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High SOX2 Expression: In breast cancer models, high levels of the transcription factor SOX2 have been associated with a cancer stem cell phenotype and reduced sensitivity to iadademstat.[3][4]
-
Low Neuroendocrine Marker Expression: In some cancers like small cell lung cancer (SCLC), sensitivity to iadademstat is linked to a neuroendocrine phenotype. Cell lines lacking these markers may be intrinsically resistant.
-
Activation of the YAP/TEAD Pathway: Increased nuclear localization of YAP/TAZ and expression of TEAD target genes could indicate an active bypass pathway that may confer resistance.
-
High Aldehyde Dehydrogenase (ALDH) Activity: In some contexts, high ALDH activity, another marker of cancer stem cells, has been associated with a lack of response to iadademstat.[3]
Troubleshooting Guides
Problem 1: My cell line shows a higher than expected IC50 value for iadademstat.
This suggests that your cell line may be intrinsically resistant or has developed acquired resistance.
Troubleshooting Steps:
-
Confirm Drug Potency: Ensure that your stock of this compound is potent. If possible, test it on a known sensitive cell line as a positive control.
-
Assess for Resistance Markers: Use the experimental protocols below to check for the presence of known resistance biomarkers.
-
Consider Combination Therapy: If your cell line exhibits markers of resistance, it may be a good candidate for combination therapy studies.
Quantitative Data: Iadademstat IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | Sensitivity | IC50 (µM) | Notes |
| MV4-11 | Acute Myeloid Leukemia (AML) | Sensitive | 0.03 (after 10 days) | Highly sensitive after prolonged exposure. |
| RPMI-8226 | Multiple Myeloma | Resistant | > 20 | Shows intrinsic resistance. |
| H1299 | Non-Small Cell Lung Cancer | Sensitive | 80-160 (induces apoptosis) | |
| A549 | Non-Small Cell Lung Cancer | Sensitive | 80-160 (induces apoptosis) | |
| TC-32 | Ewing's Sarcoma | Moderately Sensitive | 178 ± 38 | |
| U2OS | Osteosarcoma | Moderately Sensitive | 346 ± 3 |
Data compiled from multiple sources.[3][5]
Problem 2: I hypothesize that the YAP/TEAD pathway is mediating resistance in my cells. How can I investigate this?
Experimental Workflow:
Caption: A logical workflow to investigate the involvement of the YAP/TEAD pathway in iadademstat resistance.
Signaling Pathway:
Caption: The YAP/TEAD signaling pathway as a mechanism of resistance to LSD1 inhibitors like iadademstat.
Problem 3: I want to try overcoming iadademstat resistance using a combination therapy approach. What are some rational combinations?
Clinical and preclinical data suggest that combining iadademstat with other agents can overcome resistance and lead to synergistic anti-cancer effects.
Quantitative Data: Iadademstat Combination Therapies in AML
| Combination Agent | Cancer Type | Metric | Result | Note |
| Azacitidine | AML (elderly/unfit patients) | Objective Response Rate (ORR) | 81% | Historical ORR for azacitidine alone is ~28%.[6][7] |
| Azacitidine | AML (elderly/unfit patients) | Complete Remission (CR/CRi) | 64% of responders | Responses were durable, with 68% lasting over 6 months.[6] |
| Azacitidine + Venetoclax | AML (newly diagnosed) | Objective Response Rate (ORR) | 100% (preliminary data) | Triplet combination shows high activity.[8] |
| Gilteritinib | FLT3-mutated Relapsed/Refractory AML | Objective Response Rate (ORR) | 67% (preliminary data) | Appears superior to gilteritinib monotherapy.[8] |
Other Potential Combination Strategies:
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YAP/TAZ Inhibitors (e.g., Verteporfin): For cells with an activated Hippo-YAP/TEAD pathway, co-treatment with a YAP inhibitor can restore sensitivity.[4]
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Immune Checkpoint Inhibitors: Iadademstat can increase the expression of MHC-I on cancer cells, potentially enhancing their recognition by the immune system. This provides a rationale for combination with anti-PD-1/PD-L1 therapies.[1]
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Chemotherapy (e.g., Platinum/Etoposide): In SCLC, iadademstat has been evaluated in combination with standard chemotherapy.[1]
Experimental Protocols
Protocol 1: Determining Iadademstat IC50 using a Cell Viability Assay (MTT/MTS)
Objective: To determine the concentration of iadademstat that inhibits cell growth by 50%.
Materials:
-
96-well plates
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Cell line of interest
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Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
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Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of iadademstat in complete medium. Remove the old medium from the cells and add the different concentrations of iadademstat. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a duration relevant to the cell line's doubling time and the drug's mechanism of action (e.g., 72 hours to 10 days).
-
Cell Viability Measurement:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
For MTS: Add MTS reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the log of the iadademstat concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blot for LSD1 Target Engagement and Resistance Markers
Objective: To assess the effect of iadademstat on LSD1 levels, its histone target H3K4me2, and potential resistance markers.
Materials:
-
Cell line of interest treated with iadademstat (and controls)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
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Transfer apparatus and buffer
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PVDF or nitrocellulose membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
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Anti-LSD1
-
Anti-H3K4me2
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Anti-Total Histone H3 (loading control)
-
Anti-SOX2
-
Anti-YAP
-
Anti-TEAD
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Anti-GAPDH or β-actin (cytoplasmic loading control)
-
-
HRP-conjugated secondary antibodies
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Chemiluminescent substrate
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Imaging system
Procedure:
-
Cell Lysis: Lyse the treated and control cells and quantify the protein concentration.
-
SDS-PAGE: Denature the protein lysates and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the appropriate loading control. An increase in H3K4me2 levels indicates successful LSD1 inhibition. Elevated levels of SOX2 or YAP/TEAD may suggest resistance.
Protocol 3: Mammosphere Formation Assay for Cancer Stem Cell Analysis
Objective: To assess the self-renewal capacity of cancer stem cells and the effect of iadademstat on this population.
Materials:
-
Ultra-low attachment plates or flasks
-
Serum-free mammosphere culture medium (e.g., DMEM/F12 supplemented with B27, EGF, bFGF, and heparin)
-
Cell line of interest
-
Trypsin-EDTA
-
Cell strainer (40 µm)
Procedure:
-
Single-Cell Suspension: Harvest cells and create a single-cell suspension by gentle pipetting and passing through a cell strainer.
-
Cell Seeding: Plate the single cells in ultra-low attachment plates at a low density (e.g., 1,000-5,000 cells/mL) in mammosphere medium.
-
Treatment: Add iadademstat at the desired concentrations to the appropriate wells.
-
Incubation: Incubate the plates for 7-14 days without disturbing them.
-
Mammosphere Counting: Count the number of mammospheres (spherical, non-adherent cell clusters) formed in each well under a microscope.
-
Data Analysis: Calculate the Mammosphere Forming Efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%. A reduction in MFE indicates that iadademstat is targeting the cancer stem cell population.
This technical support guide provides a starting point for troubleshooting resistance to iadademstat. For more specific inquiries, please consult the relevant scientific literature.
References
- 1. Western Blot analysis of WT and LSD1-GT mES cells. - Mendeley Data [data.mendeley.com]
- 2. ashpublications.org [ashpublications.org]
- 3. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of LSD1 Attenuates Oral Cancer Development and Promotes Therapeutic Efficacy of Immune Checkpoint Blockade and YAP/TAZ Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oryzon.com [oryzon.com]
- 7. oryzon.com [oryzon.com]
- 8. researchgate.net [researchgate.net]
Optimizing Iadademstat Dihydrochloride Treatment: A Technical Guide for Researchers
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the treatment duration and frequency of iadademstat dihydrochloride in experimental settings. It includes troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format, alongside detailed experimental protocols and visual aids to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for determining the optimal treatment duration and frequency of iadademstat in vitro?
A1: The optimal duration and frequency of iadademstat treatment in vitro are cell-line dependent. A common starting point is a continuous exposure for 72 to 96 hours to assess initial effects on cell viability, proliferation, and differentiation. For longer-term studies, a pulsed treatment, such as 5 days of treatment followed by a 2-day wash-out period, repeated for several cycles, can mimic clinical dosing schedules and may reveal more profound differentiation effects. It is crucial to perform a dose-response curve to first identify the optimal concentration for your specific cell line.
Q2: How can I assess if my iadademstat treatment is effectively inducing myeloid differentiation in acute myeloid leukemia (AML) cells?
A2: Effective induction of myeloid differentiation in AML cells can be monitored by observing morphological changes and, more quantitatively, by analyzing the expression of cell surface markers using flow cytometry. An increase in the expression of markers such as CD11b and CD14 is indicative of monocytic or granulocytic differentiation. Concurrently, a decrease in the percentage of blast cells should be observed.
Q3: I am not observing the expected changes in gene expression (e.g., NOTCH1, HES1) in my small cell lung cancer (SCLC) cell line after iadademstat treatment. What could be the issue?
A3: Several factors could contribute to this. First, confirm the expression of LSD1 in your SCLC cell line, as its levels can vary. Second, ensure that the concentration of iadademstat is appropriate for your specific cell line by performing a dose-response analysis. Third, the timing of your analysis is critical; changes in gene expression can be transient. We recommend a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for observing changes in your target genes. Finally, verify the integrity of your experimental setup, including primer efficiency for RT-qPCR and antibody specificity for protein analysis.
Q4: What are the key considerations when designing an in vivo study to optimize iadademstat treatment?
A4: For in vivo studies, it is essential to consider the pharmacokinetic and pharmacodynamic (PK/PD) properties of iadademstat. The dosing schedule should be designed to maintain a therapeutic concentration at the tumor site. Based on clinical trial data, an oral daily dosing regimen for a set number of days per week (e.g., 5 days on, 2 days off) is a clinically relevant starting point. It is also crucial to establish relevant biomarkers to monitor treatment efficacy, such as changes in tumor volume, blast counts in peripheral blood or bone marrow, and expression of differentiation markers in tumor biopsies.
Quantitative Data Summary
The following tables summarize the dosing regimens of this compound from key clinical trials.
Table 1: Iadademstat Monotherapy in Relapsed/Refractory Acute Myeloid Leukemia (R/R AML)
| Parameter | Dose Escalation Phase | Recommended Phase 2 Dose |
| Dose | 5-220 µg/m²/day[1][2] | 140 µg/m²/day[1][2] |
| Frequency | Days 1-5 of each week[1][2] | Days 1-5 of each week[1][2] |
| Cycle Length | 28 days[1][2] | 28 days[1][2] |
Table 2: Iadademstat in Combination Therapies
| Trial Name (Indication) | Combination Agent(s) | Iadademstat Dose | Iadademstat Frequency | Cycle Length |
| ALICE (1L unfit AML) | Azacitidine | 90 µg/m²/day (RP2D)[1][3][4] | 5 days on, 2 days off weekly[3][4] | 28 days[4] |
| FRIDA (R/R AML with FLT3 mut+) | Gilteritinib | 75 µg (in DL-2)[5][6] | 3 weeks per cycle[5][6] | Not Specified |
| NCT06514261 (1L AML) | Venetoclax + Azacitidine | Dose-escalation[7][8][9] | Days 1-5, 8-12, 15-19[9] | 28 days[9] |
| CLEPSIDRA (2L SCLC) | Platinum/Etoposide | Not Specified | Not Specified | 4-6 cycles, then monotherapy[10] |
Experimental Protocols
Protocol 1: Flow Cytometry Analysis of Myeloid Differentiation Markers
This protocol describes the staining of AML cells to assess differentiation following iadademstat treatment.
-
Cell Preparation:
-
Culture AML cells (e.g., MV4-11) with the desired concentration of iadademstat or vehicle control for the determined duration.
-
Harvest cells and wash twice with ice-cold Phosphate Buffered Saline (PBS) containing 2% Fetal Bovine Serum (FBS).
-
Resuspend cells in PBS with 2% FBS to a concentration of 1x10^6 cells/mL.
-
-
Antibody Staining:
-
To 100 µL of cell suspension, add fluorochrome-conjugated antibodies against human CD11b and CD14. Use manufacturer-recommended concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with PBS containing 2% FBS.
-
-
Data Acquisition and Analysis:
-
Resuspend cells in 500 µL of PBS with 2% FBS for analysis.
-
Acquire data on a flow cytometer.
-
Gate on the live cell population based on forward and side scatter properties.
-
Analyze the percentage of CD11b and CD14 positive cells in the treated versus control samples. An increase in the percentage of positive cells indicates myeloid differentiation.
-
Protocol 2: RT-qPCR for Gene Expression Analysis in SCLC Cells
This protocol outlines the steps to measure changes in the expression of key genes in SCLC cells treated with iadademstat.
-
RNA Extraction and cDNA Synthesis:
-
Treat SCLC cells with iadademstat or vehicle control for the desired time.
-
Extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes (e.g., NOTCH1, HES1, ASCL1) and a housekeeping gene (e.g., GAPDH), and a suitable qPCR master mix.
-
Perform qPCR using a standard cycling protocol.
-
Primer sequences:
-
Human NOTCH1: Forward - 5'-GAGGCGTGGCAGACTATGC-3', Reverse - 5'-CTTGTACTCCGTCAGCGTGA-3'
-
Human HES1: Forward - 5'-AGGCGGACATTCTGGAAATG-3', Reverse - 5'-CGTTCATGCACTCGCTGAAG-3'
-
Human ASCL1: Forward - 5'-GCAATCGCAGCACATACCA-3', Reverse - 5'-TCGTTGTCGTTGTTGTTGGC-3'
-
Human GAPDH: Forward - 5'-GAAGGTGAAGGTCGGAGTC-3', Reverse - 5'-GAAGATGGTGATGGGATTTC-3'
-
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Protocol 3: Chromatin Immunoprecipitation (ChIP) for Histone Methylation
This protocol provides a general workflow for assessing changes in histone methylation at specific gene promoters following iadademstat treatment.
-
Cross-linking and Chromatin Preparation:
-
Treat cells with iadademstat or vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for the histone modification of interest (e.g., H3K4me2).
-
Add protein A/G beads to pull down the antibody-histone-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and DNA Purification:
-
Elute the chromatin from the beads and reverse the cross-links by heating.
-
Purify the DNA using a spin column.
-
-
Analysis:
-
Analyze the purified DNA by qPCR using primers specific for the promoter regions of target genes to quantify the enrichment of the histone mark.
-
Visualizations
Caption: Iadademstat's mechanism of action in Acute Myeloid Leukemia (AML).
Caption: Iadademstat's mechanism of action in Small Cell Lung Cancer (SCLC).
Caption: General experimental workflow for optimizing iadademstat treatment.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Intratumoral heterogeneity generated by Notch signaling promotes small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow cytometry markers guide | Abcam [abcam.com]
- 4. tandfonline.com [tandfonline.com]
- 5. scilit.com [scilit.com]
- 6. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Chromatin immunoprecipitation protocol for histone modifications and protein-DNA binding analyses in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | LSD1 inhibition modulates transcription factor networks in myeloid malignancies [frontiersin.org]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. An efficient chromatin immunoprecipitation (ChIP) protocol for studying histone modifications in Arabidopsis plants | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Iadademstat Dihydrochloride In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Iadademstat dihydrochloride in vivo. The focus is on optimizing and ensuring the consistency of its bioavailability and experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My in vivo results with Iadademstat show high variability. What are the potential causes and how can I troubleshoot this?
High variability in in vivo experiments with Iadademstat can stem from several factors. Here's a troubleshooting guide:
-
Formulation and Administration:
-
Inconsistent Suspension: this compound is a solid. If administered as a suspension, ensure it is homogenous before and during dosing. Use a vortex mixer immediately before drawing each dose and consider continuous stirring if dosing multiple animals.
-
Improper Oral Gavage Technique: Inconsistent delivery to the stomach can lead to variability. Ensure proper training in oral gavage techniques to minimize stress to the animals and prevent accidental administration into the lungs.
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Vehicle Selection: The choice of vehicle can impact solubility and absorption. While specific preclinical vehicles for Iadademstat are not widely published, common vehicles for oral administration of small molecules in rodents include 0.5% methylcellulose in water or a solution of 5% DMSO in saline. It is crucial to assess the stability and solubility of Iadademstat in your chosen vehicle.
-
-
Animal-Related Factors:
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Fasting State: The presence of food in the stomach can alter drug absorption. Clinical trials with Iadademstat have involved fasting before administration.[1] Consider standardizing the fasting period for your animal cohorts before dosing.
-
Animal Health: Underlying health issues can affect drug metabolism and absorption. Ensure all animals are healthy and acclimatized to the experimental conditions before starting the study.
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Genetic Variability: Even within the same strain, there can be genetic differences that influence drug metabolism. Use animals from a reliable and consistent source.
-
-
Experimental Design:
-
Dose Calculation Errors: Double-check all dose calculations, especially when converting from human equivalent doses or when preparing serial dilutions.
-
Circadian Rhythm: Drug metabolism can be influenced by the time of day. Dosing animals at the same time each day can help reduce this variability.
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Q2: I am observing unexpected adverse effects in my animal models. What could be the cause?
While Iadademstat has shown a generally manageable safety profile in clinical trials, some on-target and off-target effects can be anticipated:
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On-Target Hematological Effects: Iadademstat is a potent inhibitor of LSD1, which plays a role in hematopoiesis.
-
Common Non-Hematological Effects (observed in humans):
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Gastrointestinal issues (e.g., diarrhea, mucositis)[2]
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Asthenia (weakness or lack of energy)[2]
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Anorexia (loss of appetite)[2]
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Monitor your animals for signs of these effects, such as weight loss, changes in food and water intake, and altered behavior. Provide supportive care as needed and as approved by your institution's animal care and use committee.
-
Q3: How should I prepare this compound for oral administration in mice?
-
Vehicle Selection: A common vehicle for oral gavage of small molecules is 0.5% (w/v) methylcellulose in sterile water. Alternatively, a solution containing a small percentage of a solubilizing agent like DMSO (e.g., 5% DMSO in saline) can be used, but potential toxicity of the vehicle itself should be considered.
-
Preparation of a Suspension:
-
Accurately weigh the required amount of this compound powder.
-
If using a co-solvent like DMSO, first dissolve the powder in the DMSO.
-
Gradually add the primary vehicle (e.g., 0.5% methylcellulose) to the dissolved drug or the dry powder while continuously vortexing or stirring to ensure a uniform suspension.
-
Visually inspect the suspension for any clumps and ensure it is homogenous.
-
-
Stability: It is recommended to prepare the formulation fresh daily. If storage is necessary, it should be stored protected from light at 2-8°C. A stability study of Iadademstat in your chosen vehicle is advisable to ensure consistent dosing concentrations throughout your experiment.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of Iadademstat from preclinical and clinical studies.
Table 1: Preclinical Pharmacokinetics of Iadademstat in Mice
| Parameter | Value | Species | Dosing | Reference |
| Route of Administration | Oral (p.o.) | Mouse | 400 µg/kg (single dose, then weekly for 28 days) | [3] |
| Outcome | Inhibited tumor growth and increased survival rate in a glioblastoma xenograft model. | Mouse | 400 µg/kg (single dose, then weekly for 28 days) | [3] |
Table 2: Clinical Pharmacokinetics of Iadademstat in Humans (Phase I Study)
| Parameter | Value | Patient Population | Dosing | Reference |
| Tmax (Time to Maximum Concentration) | 4-8 hours | Relapsed/Refractory AML | 5-220 µg/m²/day (oral) | [1] |
| Half-life (t½) | 40-100 hours | Relapsed/Refractory AML | 5-220 µg/m²/day (oral) | [1] |
| Volume of Distribution | ~200 times total body water | Relapsed/Refractory AML | 5-220 µg/m²/day (oral) | [1] |
| Accumulation Ratio | ~3-6 (after repeated dosing) | Relapsed/Refractory AML | 5-220 µg/m²/day (oral) | [1] |
Experimental Protocols
General Protocol for In Vivo Efficacy Study of Iadademstat in a Xenograft Mouse Model
This protocol is a general guideline and should be adapted based on the specific cell line, animal model, and experimental goals. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
-
Cell Culture and Implantation:
-
Culture the desired cancer cell line (e.g., a human AML or SCLC cell line) under standard conditions.
-
Harvest and resuspend the cells in an appropriate medium (e.g., a mixture of media and Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
-
Iadademstat Formulation and Administration:
-
Prepare the this compound formulation as described in the FAQs (e.g., a suspension in 0.5% methylcellulose).
-
Administer Iadademstat orally (e.g., via gavage) at the desired dose and schedule (e.g., once daily, 5 days a week).
-
The control group should receive the vehicle only, following the same administration schedule.
-
-
Monitoring and Endpoints:
-
Monitor tumor volume and animal body weight regularly (e.g., 2-3 times per week).
-
Observe the animals for any signs of toxicity.
-
The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include survival, body weight changes, and analysis of biomarkers from tumor tissue at the end of the study.
-
-
Pharmacodynamic (PD) Analysis (Optional):
-
At the end of the study, or at specific time points, collect tumor and/or blood samples.
-
Analyze the samples for target engagement and downstream effects of LSD1 inhibition. This can include:
-
Western blotting or immunohistochemistry for histone marks (e.g., H3K4me2, H3K9me2).
-
Gene expression analysis (e.g., qPCR or RNA-seq) of LSD1 target genes.
-
-
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by Iadademstat in Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC).
Caption: Iadademstat's Mechanism of Action in AML.
Caption: Iadademstat's Mechanism of Action in SCLC.
Experimental Workflow
Caption: General Experimental Workflow for Iadademstat In Vivo Efficacy Studies.
References
- 1. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-Human Study of LSD1 Inhibitor Iadademstat for Patients With Relapsed or Refractory AML - The ASCO Post [ascopost.com]
- 3. medchemexpress.com [medchemexpress.com]
Technical Support Center: Iadademstat Dihydrochloride Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iadademstat dihydrochloride in animal studies. The information is designed to help manage potential toxicities and ensure the welfare of research animals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally available, potent, and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an epigenetic enzyme.[1][2] LSD1 plays a crucial role in cell differentiation and proliferation by removing methyl groups from histones.[3] By inhibiting LSD1, Iadademstat promotes the differentiation of cancer cells, particularly in hematological malignancies like acute myeloid leukemia (AML).[1][2]
Q2: What are the expected on-target toxicities of Iadademstat in animal studies?
A2: Based on its mechanism of action and clinical trial data in humans, the primary expected on-target toxicities in animals are related to hematopoietic stem and progenitor cell differentiation.[1][4] This manifests as myelosuppression, leading to:
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Thrombocytopenia (low platelet count)
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Neutropenia (low neutrophil count)
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Anemia (low red blood cell count)
These effects are generally considered to be mechanism-based and reversible upon cessation of treatment.
Q3: What are the common non-hematological toxicities observed with Iadademstat?
A3: In human clinical trials, the most frequently reported non-hematological adverse events include gastrointestinal issues such as nausea, diarrhea, mucositis, and decreased appetite.[4][5][6] Asthenia (weakness or lack of energy) has also been noted.[6] Similar toxicities should be anticipated and monitored in animal studies.
Q4: Are there established Maximum Tolerated Dose (MTD) or No-Observed-Adverse-Effect-Level (NOAEL) values for Iadademstat in common animal models?
A4: Specific MTD and NOAEL values for Iadademstat in various animal species from preclinical toxicology studies are not widely published in the public domain. The starting doses for human clinical trials were determined based on these preclinical studies.[7] For reference, a study with another selective LSD1 inhibitor, bomedemstat, showed that daily oral dosing at 40 mg/kg/day was well-tolerated in mice, with reversible thrombocytopenia being the primary on-target toxicity observed.[1][3]
Troubleshooting Guides
Managing Hematological Toxicity
| Observed Issue | Potential Cause | Recommended Action |
| Thrombocytopenia | On-target inhibition of LSD1 affecting megakaryocyte differentiation. | 1. Monitoring: Perform complete blood counts (CBCs) regularly (e.g., twice weekly). 2. Dose Modification: If severe thrombocytopenia is observed, consider dose reduction or temporary interruption of dosing. 3. Supportive Care: In cases of severe bleeding, platelet transfusions may be considered, although this is less common in a research setting. |
| Neutropenia | On-target inhibition of LSD1 affecting myeloid progenitor differentiation. | 1. Monitoring: Monitor neutrophil counts through regular CBCs. 2. Prophylactic Antibiotics: For severe neutropenia, prophylactic administration of broad-spectrum antibiotics may be warranted to prevent opportunistic infections.[7] 3. Supportive Care: If signs of infection (e.g., fever, lethargy) develop, initiate therapeutic antibiotic treatment based on veterinary guidance. |
| Anemia | On-target inhibition of LSD1 affecting erythroid progenitor differentiation. | 1. Monitoring: Monitor hemoglobin and hematocrit levels. 2. Supportive Care: In cases of severe, symptomatic anemia, blood transfusions may be necessary.[8] |
Managing Gastrointestinal Toxicity
| Observed Issue | Potential Cause | Recommended Action |
| Nausea and Vomiting | Direct effect of the compound on the gastrointestinal tract or central nervous system. | 1. Monitoring: Observe animals for signs of nausea (e.g., ptyalism, lip-licking) and frequency of emesis. 2. Anti-emetics: Administer anti-emetic medications as recommended by a veterinarian. 3. Dietary Management: Provide palatable, easily digestible food.[8] |
| Diarrhea | Drug-induced effects on the intestinal mucosa. | 1. Monitoring: Monitor fecal consistency and frequency. 2. Fluid and Electrolyte Support: For moderate to severe diarrhea, provide subcutaneous or intravenous fluids to prevent dehydration and correct electrolyte imbalances.[8] 3. Anti-diarrheal Agents: Use anti-diarrheal medications under veterinary guidance. |
| Decreased Appetite and Weight Loss | A common side effect of many anti-cancer agents, potentially due to nausea or general malaise. | 1. Monitoring: Monitor food intake and body weight daily. 2. Nutritional Support: Offer highly palatable, calorie-dense food. In severe cases, assisted feeding (e.g., syringe feeding, feeding tube) may be necessary.[8][9] 3. Appetite Stimulants: Consider the use of appetite stimulants as prescribed by a veterinarian.[10] |
Quantitative Data Summary
As specific preclinical toxicology data for Iadademstat is not publicly available, the following table provides an example based on a similar selective LSD1 inhibitor, Bomedemstat, to illustrate the type of data that should be considered.
Table 1: Representative Preclinical Toxicity Data for a Selective LSD1 Inhibitor (Bomedemstat)
| Parameter | Species | Dose/Route | Key Findings | Reference |
| Tolerability | Mouse | 40 mg/kg/day (oral) | Well-tolerated | [1][3] |
| On-Target Toxicity | Mouse | 40 mg/kg/day (oral) | Reversible thrombocytopenia | [1][3] |
| Bioavailability | Mouse | 10 mg/kg (oral) | t1/2 of 4.98 hours | [3] |
Experimental Protocols
Protocol: Monitoring for Toxicity in a Rodent Model
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Animal Model: Select an appropriate rodent strain for the study (e.g., C57BL/6 mice, Sprague-Dawley rats).
-
Dosing: Administer this compound via the intended clinical route (oral gavage is common). Doses should be based on dose-range-finding studies to establish the MTD.
-
Clinical Observations:
-
Perform and record clinical observations at least once daily.
-
Monitor for changes in activity level, posture, grooming, and signs of pain or distress.
-
Note any signs of gastrointestinal toxicity (e.g., diarrhea, changes in feces) or other adverse effects.
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Body Weight:
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Measure and record the body weight of each animal daily for the first week of treatment and at least three times per week thereafter.
-
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Hematology:
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Collect blood samples (e.g., via tail vein or saphenous vein) for complete blood counts (CBCs) at baseline and at regular intervals during the study (e.g., twice weekly).
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Key parameters to monitor include platelet count, absolute neutrophil count, and hemoglobin/hematocrit.
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Clinical Chemistry:
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At baseline and study termination (and potentially at interim time points), collect blood for clinical chemistry analysis to assess liver and kidney function (e.g., ALT, AST, BUN, creatinine).
-
-
Necropsy and Histopathology:
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At the end of the study, perform a full necropsy on all animals.
-
Collect and preserve major organs and any tissues with gross abnormalities for histopathological examination.
-
Protocol: Supportive Care for Myelosuppression-Induced Neutropenia
-
Monitoring:
-
Monitor absolute neutrophil counts (ANCs) through regular CBCs.
-
-
Prophylactic Antibiotics:
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If the ANC falls below a predetermined threshold (e.g., <1.0 x 10^9/L), consider initiating prophylactic broad-spectrum antibiotics.
-
A common choice is a fluoroquinolone or trimethoprim-sulfamethoxazole, as guided by institutional protocols and veterinary consultation.
-
-
Therapeutic Intervention:
-
If an animal with neutropenia develops a fever or other signs of infection, immediately begin treatment with broad-spectrum intravenous or subcutaneous antibiotics.
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Provide fluid therapy to maintain hydration.
-
Closely monitor the animal's clinical condition.
-
Visualizations
Caption: Iadademstat inhibits LSD1, leading to increased H3K4 methylation and subsequent expression of differentiation-associated genes.
Caption: A logical workflow for conducting and managing an in vivo toxicity study with Iadademstat.
References
- 1. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oryzon.com [oryzon.com]
- 3. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. First-in-Human Study of LSD1 Inhibitor Iadademstat for Patients With Relapsed or Refractory AML - The ASCO Post [ascopost.com]
- 7. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Supportive Therapy | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 9. academy.royalcanin.com [academy.royalcanin.com]
- 10. Conduct, Oversight, and Ethical Considerations of Clinical Trials in Companion Animals with Cancer: Report of a Workshop on Best Practice Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Iadademstat dihydrochloride experimental variability and reproducibility
Welcome to the technical support center for iadademstat dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental complexities of this potent and selective LSD1 inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Iadademstat is a small molecule that acts as a covalent and highly selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an epigenetic enzyme.[1] Its primary mechanism involves irreversibly binding to the flavin adenine dinucleotide (FAD) cofactor in the catalytic center of LSD1.[2] This binding not only blocks the demethylase activity of LSD1 but also disrupts its scaffolding function, which is crucial for its role in protein-protein interactions.[1]
Specifically, iadademstat has been shown to interfere with the interaction between LSD1 and transcription factors such as Growth Factor Independence 1 (GFI1) in acute myeloid leukemia (AML) and Insulinoma-Associated 1 (INSM1) in small cell lung cancer (SCLC).[1] By disrupting these interactions, iadademstat induces differentiation in cancer cells and reduces their proliferative capacity.[1]
Q2: What are the recommended solvent and storage conditions for this compound?
Proper handling and storage of this compound are critical for maintaining its stability and ensuring experimental reproducibility.
| Parameter | Recommendation | Source |
| Solvent | DMSO (fresh, as moisture can reduce solubility) or Water | [3] |
| Stock Solution Storage | Aliquot and store at -80°C for up to 1 year or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [3] |
| Powder Storage | Store at -20°C for up to 3 years. | [3] |
Q3: What are typical in vitro concentrations of iadademstat used in experiments?
The effective concentration of iadademstat can vary significantly depending on the cell line and the specific assay. Below is a summary of concentrations reported in the literature for various in vitro experiments.
| Cell Line | Assay Type | Concentration Range | Outcome | Source |
| THP-1 (AML) | Differentiation | Not specified, but induces differentiation markers | Time/dose-dependent accumulation of me2H3K4 | [3] |
| MV(4;11) (AML) | Proliferation, Colony Formation | Not specified | Inhibition of proliferation and colony formation | [3] |
| H1299, A549 (Lung Cancer) | Proliferation, Apoptosis, Cell Cycle | 80-160 μM | Inhibition of proliferation, G1 phase arrest, induction of apoptosis | [4] |
| MDA-MB-436 (Breast Cancer) | Mammosphere Formation | IC50 = 3.98 μmol/L | Dose-dependent decrease in mammosphere formation | [5] |
Q4: Are there known off-target effects of iadademstat?
While iadademstat is a highly selective inhibitor of LSD1, the potential for off-target effects is a consideration for any small molecule inhibitor.[6] It is crucial to include appropriate controls in your experiments to validate that the observed effects are due to LSD1 inhibition. This can include using cell lines with LSD1 knockout or knockdown, or comparing results with other structurally different LSD1 inhibitors.
Troubleshooting Guides
Problem 1: High variability in cell viability or proliferation assay results.
| Potential Cause | Troubleshooting Step |
| Inconsistent Drug Concentration | Ensure accurate and consistent preparation of iadademstat stock and working solutions. Use freshly prepared dilutions for each experiment. |
| Cell Line Heterogeneity | Maintain consistent cell passage numbers and seeding densities. Periodically perform cell line authentication. |
| Solvent Effects | Use a consistent, low percentage of the solvent (e.g., DMSO) in all treatment and control wells. Run a vehicle-only control to assess solvent toxicity. |
| Assay Timing | Optimize the treatment duration. The effects of iadademstat on cell proliferation may be time-dependent and vary between cell lines. |
Problem 2: Difficulty in observing cancer cell differentiation.
| Potential Cause | Troubleshooting Step |
| Insensitive Cell Line | Not all cancer cell lines are equally sensitive to LSD1 inhibition-induced differentiation.[2] Screen a panel of cell lines to find a responsive model. MLL-rearranged leukemia cell lines are reported to be particularly sensitive.[2] |
| Inappropriate Differentiation Markers | Select differentiation markers that are relevant to your cell type. For myeloid differentiation, CD11b and CD86 are commonly used markers.[7] |
| Suboptimal Drug Concentration or Treatment Duration | Perform a dose-response and time-course experiment to determine the optimal conditions for inducing differentiation in your specific cell line. |
| Confounding Factors in Media | Ensure that the cell culture media components do not interfere with the differentiation process. |
Problem 3: Inconsistent results in Western blot analysis of histone methylation.
| Potential Cause | Troubleshooting Step |
| Poor Antibody Quality | Validate your antibodies for specificity and sensitivity. Use positive and negative controls where possible. |
| Inefficient Histone Extraction | Use a robust protocol for histone extraction to ensure high-quality protein lysates. |
| Variability in Loading | Normalize protein loading using a reliable method, such as total histone H3 levels. |
| Timing of Analysis | Changes in histone methylation levels may be dynamic. Perform a time-course experiment to identify the optimal time point for observing changes after iadademstat treatment. |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization buffer (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
2. Flow Cytometry for Differentiation Markers (e.g., CD11b)
-
Cell Treatment: Treat cells in suspension or adherent cultures with iadademstat or vehicle control for the optimized time and concentration.
-
Cell Harvesting: Harvest cells and wash with PBS.
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Antibody Staining: Incubate cells with a fluorescently labeled anti-CD11b antibody (and an isotype control) according to the manufacturer's protocol.
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Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of CD11b-positive cells.
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Data Analysis: Gate on the live cell population and compare the expression of CD11b between treated and control samples.
Visualizations
Caption: Iadademstat's mechanism in AML.
References
- 1. oryzon.com [oryzon.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
Refinement of Iadademstat dihydrochloride dosage for specific cancer types
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of Iadademstat dihydrochloride in pre-clinical and clinical research. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental insights to support your study design and execution.
This compound Dosage Reference Tables
The following tables summarize the recommended dosages of this compound for different cancer types based on completed and ongoing clinical trials.
Table 1: this compound in Acute Myeloid Leukemia (AML)
| Clinical Trial | Phase | Patient Population | Dosage Regimen | Combination Agent(s) | Key Findings |
| First-in-Human | I | Relapsed/Refractory AML | 140 µg/m²/day (Recommended Dose) on days 1-5 of each week in 28-day cycles.[1] | Monotherapy | Showed a good safety profile and signs of clinical and biologic activity.[1] |
| ALICE (NCT03892372) | IIa | Newly diagnosed, unfit for intensive chemotherapy AML | 90 µg/m²/day orally, 5 days on, 2 days off weekly.[2][3] | Azacitidine (75 mg/m² subcutaneously for 7 of 28 days)[3] | The combination has a manageable safety profile and shows promising responses, including in patients with high-risk prognostic factors.[3] |
| FRIDA (NCT05546580) | Ib | Relapsed/Refractory AML with FLT3 mutation | Dose escalation starting from 75 µg orally, on a 5 days ON-2 days OFF schedule.[4][5] | Gilteritinib | The combination is being evaluated for safety, tolerability, and the recommended Phase II dose.[6] |
| NCT06514261 | I | Treatment-naïve AML | Dose-escalation study. | Venetoclax and Azacitidine | To determine the recommended phase 2 dose and safety profile of the triplet combination. |
Table 2: this compound in Small Cell Lung Cancer (SCLC)
| Clinical Trial | Phase | Patient Population | Dosage Regimen | Combination Agent(s) | Key Objectives |
| CLEPSIDRA | IIa | Relapsed extensive-stage SCLC | Not specified in provided results. | Platinum/Etoposide | To evaluate safety, tolerability, and clinical effect of the combination. |
| NCI Sponsored Trial | I/II | Extensive-stage SCLC | Dose finding and randomized phase II. | Atezolizumab or Durvalumab | To evaluate if adding iadademstat to standard immunotherapy slows SCLC growth longer than standard treatment alone.[7] |
Key Experimental Methodologies
Below are overviews of the methodologies employed in key clinical trials of Iadademstat. For full details, please refer to the specific clinical trial protocols.
ALICE (Phase IIa in AML)
-
Study Design: An open-label, single-arm, dose-finding study.[8]
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Patient Population: Patients aged 18 years or older with newly diagnosed AML who were not eligible for intensive chemotherapy and had an ECOG performance status of 0-2.[3]
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Treatment Protocol: Patients received a starting dose of iadademstat at 90 μg/m² per day (with de-escalation to 60 μg/m² per day and escalation up to 140 μg/m² per day) orally, for 5 days on, 2 days off weekly, in combination with azacitidine 75 mg/m² subcutaneously for seven of 28 days.[3]
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Primary Objectives: To assess the safety and determine the recommended phase 2 dose of the combination.[3]
-
Secondary Objectives: To evaluate response rates.[3]
FRIDA (Phase Ib in AML)
-
Study Design: An escalation/expansion, open-label, single-arm, multicenter Phase Ib trial.[5][6]
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Patient Population: Adult patients with relapsed or refractory AML harboring a FMS-like tyrosine kinase (FLT3) mutation.[9]
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Treatment Protocol: A dose-finding part to evaluate the safety, tolerability, and pharmacologically active dose of iadademstat in combination with gilteritinib, followed by an expansion part at the selected dose.[6]
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Primary Endpoints: Safety and determination of the recommended Phase II dose (RP2D).[4]
-
Secondary Endpoints: Overall Survival, Event-Free-Survival, Overall Response Rate, Time to Response, Duration of Response, and Transfusion rate.[4]
Signaling Pathways and Experimental Workflows
Iadademstat Mechanism of Action
Iadademstat is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in regulating gene expression through the demethylation of histone and non-histone proteins.[10] By inhibiting LSD1, Iadademstat can induce differentiation in cancer cells and has shown anti-leukemic activity.[11]
Caption: Iadademstat inhibits the enzymatic activity of LSD1 in the cell nucleus.
LSD1-Mediated Signaling Pathways in Cancer
LSD1 is implicated in several cancer-promoting signaling pathways. Its inhibition by Iadademstat can therefore have multifaceted anti-tumor effects.
References
- 1. First-in-Human Study of LSD1 Inhibitor Iadademstat for Patients With Relapsed or Refractory AML - The ASCO Post [ascopost.com]
- 2. oryzon.com [oryzon.com]
- 3. Iadademstat in combination with azacitidine in patients with newly diagnosed acute myeloid leukaemia (ALICE): an open-label, phase 2a dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. asebio.com [asebio.com]
- 6. oryzon.com [oryzon.com]
- 7. mskcc.org [mskcc.org]
- 8. asebio.com [asebio.com]
- 9. PB1850: A DOSE FINDING AND EXPANSION OPEN LABEL, MULTICENTER STUDY OF IADADEMSTAT AND GILTERITINIB IN PATIENTS WITH RELAPSE/REFRACTORY ACUTE MYELOID LEUKEMIA WITH MUTATED FLT3: THE FRIDA STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Ongoing and future Iadademstat trials for all AML - HealthTree for Acute Myeloid Leukemia [healthtree.org]
Validation & Comparative
Iadademstat Dihydrochloride vs. Other LSD1 Inhibitors in Acute My myeloid Leukemia (AML): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1/KDM1A) has emerged as a critical therapeutic target in Acute Myeloid Leukemia (AML). Its overexpression in AML blasts is associated with a block in differentiation and continued proliferation. A new class of drugs, LSD1 inhibitors, aims to reverse this effect, promoting the differentiation of leukemic cells and offering a novel therapeutic avenue. This guide provides an objective comparison of iadademstat dihydrochloride, a potent and selective LSD1 inhibitor, with other notable LSD1 inhibitors in clinical development for AML, supported by experimental data and detailed methodologies.
Mechanism of Action of LSD1 Inhibitors in AML
LSD1 functions as a key epigenetic regulator in hematopoiesis. In AML, its aberrant activity contributes to the leukemic phenotype through two primary mechanisms:
-
Epigenetic Eraser: LSD1 removes methyl groups from histone H3 at lysines 4 and 9 (H3K4me1/2 and H3K9me1/2), leading to transcriptional repression of genes crucial for myeloid differentiation.[1][2]
-
Transcriptional Complex Scaffolding: LSD1 acts as a scaffold for transcriptional repressor complexes, such as the CoREST complex, further inhibiting the expression of differentiation-associated genes.[1][3]
By inhibiting LSD1, these drugs aim to restore the normal expression of myeloid differentiation genes, inducing leukemic blasts to mature and undergo apoptosis, thereby reducing the leukemic burden.[4][5] Many LSD1 inhibitors, including iadademstat, are irreversible inhibitors that covalently bind to the FAD cofactor of the enzyme.[4][6]
Comparative Analysis of LSD1 Inhibitors
This section provides a comparative overview of iadademstat and other LSD1 inhibitors that have been evaluated in clinical trials for AML and other myeloid malignancies.
Iadademstat (ORY-1001)
Iadademstat is an oral, potent, and highly selective irreversible inhibitor of LSD1.[1][7] It has demonstrated significant anti-leukemic activity in both preclinical models and clinical trials.[6][7]
Bomedemstat (IMG-7289)
Bomedemstat is another oral, irreversible LSD1 inhibitor being investigated for the treatment of various myeloid malignancies, including AML and myelofibrosis.[8][9]
Seclidemstat (SP-2577)
Seclidemstat is an oral, reversible, non-covalent inhibitor of LSD1.[10] It is being evaluated in clinical trials for various cancers, including hematologic malignancies like Myelodysplastic Syndromes (MDS) and Chronic Myelomonocytic Leukemia (CMML), which can progress to AML.[10]
Pulrodemstat (CC-90011)
Pulrodemstat is a potent, non-covalent inhibitor of LSD1 that has been in clinical development for AML and MDS.
Quantitative Data Comparison
The following tables summarize the available quantitative data for iadademstat and other LSD1 inhibitors from clinical trials in AML and related myeloid malignancies. Direct comparison of efficacy should be approached with caution due to variations in trial design, patient populations, and combination therapies.
Table 1: Clinical Trial Efficacy of LSD1 Inhibitors in AML and Other Myeloid Malignancies
| Inhibitor | Trial Name/Identifier | Patient Population | Combination Agent(s) | Overall Response Rate (ORR) | Complete Remission (CR/CRi) | Key Findings & Citations |
| Iadademstat | ALICE (Phase 2a) | Newly diagnosed, unfit AML | Azacitidine | 81% (evaluable patients) | 64% (of responders) | Robust, rapid, and durable responses observed.[1][6][11][12][13] |
| Bomedemstat | Phase 1/2a | High-risk AML and MDS | +/- All-Trans Retinoic Acid (ATRA) | 28.2% (AML patients) | Not Reported | Well-tolerated; objective responses seen in a subset of AML patients.[14] |
| Seclidemstat | Phase 1/2 (NCT04734990) | Higher-risk MDS and CMML (failed hypomethylating agents) | Azacitidine | 43% | 1 CR, 3 marrow CR | Promising response rates in a difficult-to-treat patient population.[15][16] |
| Pulrodemstat | Data not available in the provided search results |
Table 2: Safety and Tolerability of LSD1 Inhibitors
| Inhibitor | Most Common Adverse Events (AEs) | Grade ≥3 Treatment-Related AEs | Key Safety Findings & Citations |
| Iadademstat | Platelet count decrease, neutrophil count decrease, anemia. | Thrombocytopenia, neutropenia. | Manageable toxicity profile, with most frequent AEs being hematologic.[1][12] |
| Bomedemstat | Diarrhea, nausea, thrombocytopenia. | Respiratory failure (1 patient, Grade 5). | Generally well-tolerated up to the protocol-defined pharmacodynamic dose.[14] |
| Seclidemstat | Manageable adverse events reported. | Dose-limiting toxicity observed in one patient at the 750mg BID dose. | A serious and unexpected Grade 4 adverse event led to a temporary partial clinical hold.[16][17] |
| Pulrodemstat | Data not available in the provided search results |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing experimental data. Below are representative protocols for key assays used in the evaluation of LSD1 inhibitors.
LSD1 Enzymatic Assay (General Protocol)
This assay is used to determine the in vitro potency of an inhibitor against the LSD1 enzyme.
-
Reagents: Recombinant human LSD1/CoREST complex, H3K4me2-biotinylated peptide substrate, S-adenosyl-L-methionine (SAM), formaldehyde dehydrogenase, and NAD+.
-
Procedure:
-
The LSD1 inhibitor, at various concentrations, is pre-incubated with the LSD1/CoREST complex in an assay buffer.
-
The enzymatic reaction is initiated by the addition of the H3K4me2 peptide substrate and SAM.
-
The reaction produces formaldehyde, which is then converted by formaldehyde dehydrogenase to formate, with the concomitant reduction of NAD+ to NADH.
-
The increase in NADH is monitored by fluorescence or absorbance.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This assay measures the effect of the inhibitor on the proliferation and viability of AML cell lines.
-
Cell Culture: AML cell lines (e.g., MV4-11, MOLM-13, THP-1) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the LSD1 inhibitor for a specified period (e.g., 72 hours).
-
Measurement:
-
MTT Assay: MTT reagent is added to the wells and incubated. Viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized, and the absorbance is measured.
-
CellTiter-Glo Assay: A reagent containing luciferase and its substrate is added to the wells. The amount of ATP present, which is proportional to the number of viable cells, is quantified by the resulting luminescence.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor that reduces cell viability by 50%, is determined from the dose-response curve.
In Vivo AML Xenograft Model
This model evaluates the anti-leukemic efficacy of the LSD1 inhibitor in a living organism.
-
Cell Implantation: Immunodeficient mice (e.g., NOD/SCID) are intravenously or subcutaneously injected with human AML cells.
-
Treatment: Once the leukemia is established (confirmed by bioluminescence imaging or peripheral blood analysis), mice are treated with the LSD1 inhibitor (e.g., via oral gavage) or a vehicle control.
-
Monitoring: Tumor burden is monitored regularly. Animal survival is also a key endpoint.
-
Endpoint Analysis: At the end of the study, tissues such as bone marrow, spleen, and liver are harvested to assess leukemic infiltration.
Visualizations
Signaling Pathway
Caption: LSD1 signaling pathway in AML and the mechanism of iadademstat action.
Experimental Workflow
Caption: A typical experimental workflow for the evaluation of LSD1 inhibitors in AML.
Logical Relationship Diagram
Caption: Logical comparison of iadademstat with other LSD1 inhibitors.
Conclusion
Iadademstat has demonstrated promising clinical activity in combination with azacitidine for the treatment of newly diagnosed, unfit AML patients, with a high overall response rate and a manageable safety profile.[1][6][11] Other LSD1 inhibitors, such as bomedemstat and seclidemstat, have also shown encouraging results in various myeloid malignancies.[14][15][16] The choice between these inhibitors may depend on factors such as the specific AML subtype, patient characteristics, and the combination agents being used. The development of both irreversible and reversible LSD1 inhibitors provides a range of therapeutic options that warrant further investigation in well-designed clinical trials to ultimately improve outcomes for patients with AML. The ongoing research in this field holds the potential to establish LSD1 inhibition as a cornerstone of AML therapy.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 3. Lysine-Specific Demethylase 1A as a Promising Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oryzon.com [oryzon.com]
- 7. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Facebook [cancer.gov]
- 10. Salarius Pharmaceuticals Announces New Clinical Trial to Study Seclidemstat in Hematologic Cancers | Salarius Pharmaceuticals, Inc. [investors.salariuspharma.com]
- 11. asebio.com [asebio.com]
- 12. Iadademstat in combination with azacitidine in patients with newly diagnosed acute myeloid leukaemia (ALICE): an open-label, phase 2a dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oryzon.com [oryzon.com]
- 14. ashpublications.org [ashpublications.org]
- 15. FDA Lifts Clinical Hold on Seclidemstat Trial: 43% Response Rate Observed in Advanced Blood Cancer Study [trial.medpath.com]
- 16. Clinical Data on Salarius Pharmaceuticals’ Seclidemstat in Patients with MDS and CMML Presented at the 2024 European Hematology Association Annual Meeting | Salarius Pharmaceuticals, Inc. [investors.salariuspharma.com]
- 17. targetedonc.com [targetedonc.com]
A Comparative Guide to the Mechanism of Action of Iadademstat Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of Iadademstat dihydrochloride's mechanism of action against other Lysine-Specific Demethylase 1 (LSD1) inhibitors. It includes supporting experimental data, detailed protocols for validation, and visualizations to clarify complex biological pathways and workflows.
Introduction to Iadademstat and its Target: LSD1
Iadademstat (ORY-1001) is a first-in-class, orally bioavailable small molecule that acts as a potent and highly selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in cellular differentiation and proliferation by removing methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[3][4]
In numerous cancers, including acute myeloid leukemia (AML) and various solid tumors like small cell lung cancer (SCLC), LSD1 is overexpressed.[3][5] This overexpression contributes to oncogenesis by blocking the differentiation of cancer cells, thereby maintaining a stem-like state and promoting proliferation.[5][6] Consequently, inhibiting LSD1 has emerged as a promising therapeutic strategy.[3]
Iadademstat's Dual Mechanism of Action
Iadademstat distinguishes itself from other LSD1 inhibitors through a unique dual mechanism. It not only blocks the enzyme's catalytic activity but also disrupts its structural "scaffolding" function, which is crucial for the assembly of oncogenic protein complexes.[1][6]
-
Catalytic Inhibition: Iadademstat forms a covalent, irreversible bond with the FAD cofactor within the catalytic center of LSD1. This action effectively blocks the enzyme's demethylase activity.[1][6][7]
-
Scaffolding Disruption: The binding of Iadademstat to LSD1 causes a steric hindrance effect. This physically obstructs the interaction between LSD1 and its key transcription factor partners, such as GFI-1 in leukemia and INSM1 in SCLC.[6] This disruption is critical because the oncogenic program in these cancers relies on the stable formation of these protein complexes.[6]
Caption: Dual mechanism of Iadademstat targeting both LSD1's catalytic and scaffolding functions.
Downstream Signaling Pathways and Therapeutic Effects
The inhibition of LSD1 by Iadademstat leads to distinct and therapeutically beneficial outcomes depending on the cancer type.
In Acute Myeloid Leukemia (AML)
In AML, the oncogenic program is often sustained by the interaction between LSD1 and the transcription factor GFI-1.[6] The LSD1/GFI-1 complex represses genes required for myeloid differentiation. By disrupting this complex, Iadademstat lifts this repressive block, forcing the undifferentiated leukemic blasts to differentiate into more mature monocytes/macrophages.[6] This process reduces the population of leukemic stem cells and inhibits proliferation.[6]
Caption: Iadademstat disrupts the LSD1/GFI-1 complex in AML to induce differentiation.
In Small Cell Lung Cancer (SCLC)
In certain SCLC tumors, the cancer's progression is driven by the interaction of LSD1 with the transcription factor INSM1.[6] This complex suppresses the expression of key signaling molecules like NOTCH1 and HES1. The downregulation of these genes leads to the upregulation of pro-tumorigenic factors ASCL1 and NEUROD1.[6] Iadademstat's disruption of the LSD1-INSM1 interaction restores NOTCH1 and HES1 expression, which in turn reduces the levels of ASCL1 and NEUROD1, leading to significant and sustained tumor regression.[6]
Immunomodulatory Effects
Beyond its direct effects on cancer cells, Iadademstat also functions as an immunomodulator. In some AML types, it enhances the expression of Major Histocompatibility Complex class I (MHC-I) genes.[6] This increases the visibility of cancer cells to the immune system, making them better targets for immune-based therapies like checkpoint inhibitors.[6]
Comparison with Alternative LSD1 Inhibitors
Iadademstat is one of several LSD1 inhibitors that have been developed. Its covalent, irreversible mechanism offers a distinct profile compared to reversible inhibitors.
| Feature | Iadademstat (ORY-1001) | Tranylcypromine (TCP) | Bomedemstat (IMG-7289) | Seclidemstat (SP-2577) | Pulrodemstat (CC-90011) |
| Mechanism | Covalent, Irreversible[1] | Covalent, Irreversible[5] | Covalent, Irreversible[8] | Reversible[8][9] | Reversible[8][9] |
| Selectivity | High for LSD1 vs MAO-A/B[10] | Non-selective (MAO inhibitor)[5] | Selective for LSD1[8] | Selective for LSD1[8] | Selective for LSD1[8] |
| Primary Indications | AML, SCLC, Neuroendocrine Carcinomas[2][6] | Not used for cancer | Myelofibrosis, Myeloid Malignancies[8] | Ewing's Sarcoma, MDS[8] | AML, SCLC[8] |
| Key Feature | Dual action: catalytic and scaffolding inhibition[6] | First-generation, low potency/specificity[5] | In clinical trials[8] | Reversible mechanism[8] | Reversible mechanism[8] |
| Clinical Phase | Phase II / Ib[11][12] | N/A (for oncology) | Clinical Trials[8] | Clinical Trials[8] | Clinical Trials[8] |
Experimental Protocols for Mechanism Validation
Validating the mechanism of action of an LSD1 inhibitor like Iadademstat involves a multi-faceted approach, combining biochemical, cellular, and molecular biology techniques.
Enzyme Inhibition Assay
-
Objective: To determine the potency of the inhibitor against the purified LSD1 enzyme (IC50).
-
Methodology: A common method is the horseradish peroxidase (HRP)-coupled assay.[8]
-
Recombinant human LSD1 enzyme is incubated with a specific substrate (e.g., a peptide with methylated H3K4).
-
The demethylation reaction produces hydrogen peroxide (H₂O₂).[3]
-
HRP, in the presence of a suitable substrate like Amplex Red, uses the H₂O₂ to generate a fluorescent product (resorufin).
-
The assay is run with a dose-response curve of the inhibitor (e.g., Iadademstat).
-
Fluorescence is measured, and the concentration of inhibitor that reduces enzyme activity by 50% (IC50) is calculated.[8]
-
Cellular Differentiation and Proliferation Assays
-
Objective: To confirm the inhibitor's effect on cancer cell fate.
-
Methodology:
-
Cell Culture: AML cell lines (e.g., MLL-rearranged THP-1 or MOLM-13) are cultured.
-
Treatment: Cells are treated with varying concentrations of Iadademstat for several days.
-
Differentiation Analysis: The expression of myeloid differentiation markers (e.g., CD11b, CD86) is quantified using flow cytometry or qRT-PCR.[13] An increase in these markers indicates differentiation.
-
Proliferation/Viability Analysis: Cell viability is measured using assays like MTT or CellTiter-Glo to determine the cellular IC50.
-
Gene Expression Analysis
-
Objective: To measure changes in the transcription of LSD1 target genes.
-
Methodology: Quantitative Reverse Transcription PCR (qRT-PCR).
-
Cancer cells (e.g., AML or SCLC lines) are treated with Iadademstat or a vehicle control.
-
RNA is extracted from the cells after a specified time.
-
RNA is reverse-transcribed into cDNA.
-
qRT-PCR is performed using primers specific for target genes (e.g., S100A12, VCAN for AML differentiation; NOTCH1, HES1, ASCL1 for SCLC signaling) and a housekeeping gene (e.g., HPRT1) for normalization.[6]
-
Relative gene expression is calculated using the ΔΔCp method.
-
Caption: A typical workflow for validating the cellular effects of Iadademstat.
Summary of Clinical Performance
Iadademstat, both as a monotherapy and in combination, has demonstrated a manageable safety profile and compelling signs of clinical activity in multiple trials.[1][6][11]
| Trial Name | Indication | Combination Agent(s) | Key Efficacy Results | Citation(s) |
| ALICE (Phase IIa) | 1st Line Elderly/Unfit AML | Azacitidine | 81% Objective Response Rate (ORR), with 64% being Complete Remissions (CR/CRi). | [1][6][14] |
| CLEPSIDRA (Phase IIa) | Relapsed SCLC | Platinum-Etoposide | 75% ORR in patients re-challenged with chemotherapy. | [1] |
| FRIDA (Phase Ib) | Relapsed/Refractory FLT3-mutated AML | Gilteritinib | 67% response rate in the expanded dose cohort. | [15] |
| Phase I/IIa Monotherapy | Relapsed/Refractory AML | None | Demonstrated safety, biologic activity, and one Complete Remission with incomplete hematological recovery (CRi). | [6] |
| Investigator-Initiated (Phase Ib) | 1st Line Unfit AML | Azacitidine + Venetoclax | 100% Overall Response Rate (preliminary data). | [11][15] |
References
- 1. ORY-1001 | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. Iadademstat by Oryzon Genomics for Acute Myelocytic Leukemia (AML, Acute Myeloblastic Leukemia): Likelihood of Approval [pharmaceutical-technology.com]
- 3. Pharmacological Inhibition of LSD1 for Cancer Treatment [mdpi.com]
- 4. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oryzon.com [oryzon.com]
- 7. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biocompare.com [biocompare.com]
- 11. oryzon.com [oryzon.com]
- 12. oryzon.com [oryzon.com]
- 13. researchgate.net [researchgate.net]
- 14. ashpublications.org [ashpublications.org]
- 15. ORYZON Announces Positive Clinical Data of Iadademstat at [globenewswire.com]
Evaluating the Synergistic Effects of Iadademstat Dihydrochloride with Other Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Iadademstat dihydrochloride, a potent and selective inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1), has emerged as a promising therapeutic agent in oncology. Its mechanism of action, which involves both the catalytic inhibition of LSD1 and the disruption of its scaffolding functions, leads to the induction of differentiation in cancer cells and a reduction in the leukemic stem cell compartment.[1][2] This guide provides a comprehensive comparison of the synergistic effects of Iadademstat in combination with various anticancer agents, supported by available preclinical and clinical data.
Mechanism of Action: Iadademstat
Iadademstat is a small oral molecule that covalently and selectively inhibits LSD1 (KDM1A).[1] LSD1 is a key regulator of gene expression and is often overexpressed in various cancers, contributing to tumorigenicity.[1][3] Iadademstat's dual mechanism of action involves:
-
Catalytic Inhibition : It irreversibly binds to the FAD cofactor of LSD1, preventing the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[2] This leads to an altered epigenetic landscape, promoting the expression of tumor suppressor genes.
-
Scaffolding Disruption : In hematological malignancies like Acute Myeloid Leukemia (AML), Iadademstat disrupts the interaction between LSD1 and transcription factors such as GFI1.[1] This interference with the transcriptional repressor complex induces differentiation of leukemic blasts.[1]
I. Synergistic Effects in Hematologic Malignancies
I.A. Combination with Hypomethylating Agents in Acute Myeloid Leukemia (AML)
The combination of Iadademstat with the hypomethylating agent azacitidine has shown significant promise in treating AML, particularly in elderly patients unfit for intensive chemotherapy.[4][5]
Clinical Trial Data: ALICE Study
The Phase IIa ALICE trial evaluated the safety and efficacy of Iadademstat in combination with azacitidine in newly diagnosed, unfit AML patients.[4][5]
| Trial Name | Combination Agents | Cancer Type | Patient Population | Key Efficacy Endpoints | Reference |
| ALICE (Phase IIa) | Iadademstat + Azacitidine | Acute Myeloid Leukemia (AML) | Newly diagnosed, unfit for intensive chemotherapy | Objective Response Rate (ORR): 81% (in 27 evaluable patients) Complete Remission/Complete Remission with incomplete hematological recovery (CR/CRi): 64% | [4][5] |
Experimental Protocol: ALICE Study (as per available data)
-
Patient Population: Adult patients with newly diagnosed AML, not eligible for intensive chemotherapy.[4]
-
Treatment Regimen:
-
Primary Endpoints: Safety, tolerability, and determination of the recommended Phase 2 dose (RP2D).[4]
-
Secondary Endpoints: Remission rates, time to response, duration of response, and overall survival.[4]
I.B. Combination with FLT3 Inhibitors in FLT3-mutated AML
Preclinical models have demonstrated potent synergistic activity between Iadademstat and the FLT3 inhibitor gilteritinib in FLT3-mutated AML.[6] This has led to the ongoing FRIDA clinical trial.
Clinical Trial Data: FRIDA Study
The Phase Ib FRIDA trial is evaluating the safety and efficacy of Iadademstat in combination with gilteritinib in patients with relapsed or refractory FLT3-mutated AML.[6][7]
| Trial Name | Combination Agents | Cancer Type | Patient Population | Key Efficacy Endpoints (Preliminary Data) | Reference |
| FRIDA (Phase Ib) | Iadademstat + Gilteritinib | FLT3-mutated Acute Myeloid Leukemia (AML) | Relapsed or refractory | Response Rate (at selected expansion dose): 67% (8/12 evaluable patients) Complete Response Rate (CR+CRh+CRi): 58% (7/12 evaluable patients) | [7] |
Experimental Protocol: FRIDA Study (as per available data)
-
Patient Population: Adult patients with relapsed or refractory AML with FLT3 mutations.[6]
-
Treatment Regimen:
-
Primary Endpoints: Safety and determination of the RP2D.[6]
-
Secondary Endpoints: Overall Survival, Event-Free Survival, Overall Response Rate, Time to Response, and Duration of Response.[6]
I.C. Combination with Venetoclax and Azacitidine in AML
A triple combination of Iadademstat, the BCL-2 inhibitor venetoclax, and azacitidine is being investigated for newly diagnosed AML.
Clinical Trial Data: Phase Ib Investigator-Initiated Study
Preliminary data from a Phase Ib trial show high response rates for this triplet combination.[7][8]
| Trial Name | Combination Agents | Cancer Type | Patient Population | Key Efficacy Endpoints (Preliminary Data) | Reference |
| Phase Ib (NCT06357182) | Iadademstat + Venetoclax + Azacitidine | Newly diagnosed Acute Myeloid Leukemia (AML) | Unfit for intensive chemotherapy | Overall Response Rate (ORR): 100% (n=8) Complete Remission (CR): 88% | [7][8] |
Experimental Protocol: Phase Ib Study (as per available data)
-
Patient Population: Patients with newly diagnosed AML.[9][10]
-
Treatment Regimen:
-
Primary Objective: Determine the maximum tolerated dose and/or RP2D.[10]
II. Synergistic Effects in Solid Tumors
II.A. Combination with Chemotherapy in Small Cell Lung Cancer (SCLC)
The CLEPSIDRA trial investigated Iadademstat in combination with standard-of-care platinum-etoposide chemotherapy in relapsed, extensive-stage SCLC.
Clinical Trial Data: CLEPSIDRA Study
| Trial Name | Combination Agents | Cancer Type | Patient Population | Key Efficacy Endpoints | Reference |
| CLEPSIDRA (Phase IIa) | Iadademstat + Platinum-Etoposide | Small Cell Lung Cancer (SCLC) | Relapsed, extensive-stage | Objective Response Rate (ORR): 40% (4 partial remissions in 10 evaluable patients) Mean Duration of Response: 4.5 months | [11] |
Experimental Protocol: CLEPSIDRA Study (as per available data)
-
Patient Population: Patients with relapsed, extensive-stage SCLC.[11]
-
Treatment Regimen: Combination of Iadademstat with platinum/etoposide.[11]
-
Primary Objectives: Evaluate safety, tolerability, and clinical effect.[11]
-
Note: The trial reported significant hematological toxicity with this combination, suggesting it may not be suitable for this patient population.[11]
II.B. Combination with Immune Checkpoint Inhibitors
Preclinical studies have shown that Iadademstat can enhance the efficacy of immune checkpoint inhibitors.[3][12] Iadademstat has been shown to increase the expression of MHC-I genes, potentially increasing the visibility of cancer cells to the immune system.[1]
Preclinical Data: Melanoma Mouse Model
A proof-of-concept in vivo study evaluated the combination of Iadademstat with an anti-PD1 antibody in a syngeneic B16F10 melanoma mouse model.[13]
| Experimental Model | Combination Agents | Key Findings | Reference |
| Syngeneic B16F10 melanoma mouse model | Iadademstat + anti-Pd1 antibody | By Day 15, the combination reduced tumor growth by 65% compared to vehicle controls, while the anti-Pd1 antibody alone resulted in a 45% reduction. | [13] |
Clinical Trial in SCLC
A Phase I/II trial is currently underway to evaluate Iadademstat in combination with the immune checkpoint inhibitors atezolizumab or durvalumab in patients with extensive-stage SCLC.[14]
-
Primary Objective: To compare progression-free survival (PFS) between the combination therapy and ICI maintenance alone.[14]
II.C. Combination with Paclitaxel in Neuroendocrine Carcinomas
A Phase II basket study is evaluating the efficacy of Iadademstat in combination with paclitaxel in patients with relapsed/refractory SCLC and extrapulmonary high-grade neuroendocrine carcinomas.[15][16]
-
Primary Objective: To evaluate the efficacy in terms of response rate.[15]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of Iadademstat in the cell nucleus.
Caption: Simplified workflow of the ALICE clinical trial.
References
- 1. oryzon.com [oryzon.com]
- 2. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes | Aging [aging-us.com]
- 3. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Iadademstat in combination with azacitidine in patients with newly diagnosed acute myeloid leukaemia (ALICE): an open-label, phase 2a dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PB1850: A DOSE FINDING AND EXPANSION OPEN LABEL, MULTICENTER STUDY OF IADADEMSTAT AND GILTERITINIB IN PATIENTS WITH RELAPSE/REFRACTORY ACUTE MYELOID LEUKEMIA WITH MUTATED FLT3: THE FRIDA STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ORYZON Announces Positive Clinical Data of Iadademstat at [globenewswire.com]
- 8. Ongoing and future Iadademstat trials for all AML - HealthTree for Acute Myeloid Leukemia [healthtree.org]
- 9. Facebook [cancer.gov]
- 10. Iadademstat + Azacitidine + Venetoclax for Acute Myeloid Leukemia · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 11. oryzon.com [oryzon.com]
- 12. Oryzon Genomics — Planning iadademstat’s path to market - Edison Group [edisongroup.com]
- 13. researchgate.net [researchgate.net]
- 14. Oryzon wins FDA approval to begin SCLC treatment trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 15. Facebook [cancer.gov]
- 16. oryzon.com [oryzon.com]
Benchmarking Iadademstat Dihydrochloride's Potency Against Novel LSD1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of Iadademstat dihydrochloride (ORY-1001), a first-in-class, orally bioavailable inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), against a landscape of novel LSD1 inhibitors. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key concepts to aid in the evaluation of these epigenetic modulators for research and drug development purposes.
Data Presentation: Comparative Potency of LSD1 Inhibitors
The following table summarizes the in vitro potency of Iadademstat and other notable LSD1 inhibitors. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
| Inhibitor | Type | LSD1 IC50 (nM) | Selectivity Profile | Key Cellular Activity | Clinical Status |
| Iadademstat (ORY-1001) | Irreversible, Covalent | 18[1][2] | Highly selective for LSD1 over MAO-A/B and LSD2.[1][3] | Sub-nanomolar activity in differentiation and colony formation assays in AML cell lines.[4] | Phase II trials for AML and SCLC.[5][6][7][8] |
| Bomedemstat (IMG-7289) | Irreversible, Covalent | 56.8[1] | Selective LSD1 inhibitor. | Reduces spleen size and improves blood cell counts in myelofibrosis models.[1] | Phase III trial for essential thrombocythemia.[9] |
| Pulrodemstat (CC-90011) | Reversible, Non-covalent | 0.30[1] | Selective LSD1 inhibitor. | Effective in advanced solid tumors and relapsed/refractory non-Hodgkin's lymphoma.[1] | Clinical trials for advanced SCLC and AML.[3] |
| Seclidemstat (SP-2577) | Reversible, Non-covalent | 13[10] | Selective LSD1 inhibitor. | Shows synergistic anti-tumor response with bortezomib in neuroblastoma.[11] | Clinical trials for MDS and Ewing's sarcoma.[3] |
| GSK-2879552 | Irreversible, Covalent | - | Selective LSD1 inhibitor. | - | Discontinued.[3] |
| INCB059872 | Covalent | - | Selective LSD1 inhibitor. | - | Clinical trials.[1] |
| JBI-802 | Dual LSD1/HDAC6/8 Inhibitor | 50 | Dual inhibitor of LSD1, HDAC6, and HDAC8.[1][12] | Potent antiproliferative effect in hematological and solid tumors.[1][12] | Clinical trials.[1] |
| [I] (1H-pyrrolo[2,3-c]pyridin derivative) | Reversible | 1.2[13] | Selective and reversible binding to LSD1.[13] | Excellent antiproliferative activity against AML and SCLC cell lines.[13] | Preclinical.[13] |
| LTM-1 | - | 2.11[14] | Highly selective for LSD1 over LSD2 (>2370-fold).[15] | Potent anti-proliferative effects against LSD1-addicted leukemia cells.[15] | Preclinical.[14] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are protocols for key assays used to determine the potency of LSD1 inhibitors.
LSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is a common method to determine the IC50 of LSD1 inhibitors.
-
Reagent Preparation : Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 0.01% Tween-20, and 1 mM DTT). Dilute recombinant human LSD1 enzyme and the biotinylated monomethyl H3(1-21)K4 peptide substrate to their final concentrations in the assay buffer. Prepare serial dilutions of the inhibitor compounds.
-
Enzyme and Inhibitor Incubation : Add the diluted LSD1 enzyme to a 384-well plate. Subsequently, add the serially diluted inhibitor compounds to the wells. Incubate on ice for a specified period (e.g., 15 minutes) to allow for inhibitor binding.
-
Enzymatic Reaction : Initiate the reaction by adding a mixture of flavin adenine dinucleotide (FAD) and the biotinylated peptide substrate.
-
Detection : After a defined incubation period, add the detection reagents (e.g., europium cryptate-labeled anti-unmethylated H3K4 antibody and streptavidin-XL665).
-
Data Acquisition : Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis : Calculate the HTRF ratio (emission at 665 nm / emission at 620 nm) and normalize the data to controls (100% activity in the absence of inhibitor and background in the absence of enzyme). Determine the IC50 values by fitting the data to a four-parameter logistic equation.[3]
Peroxidase-Coupled Assay
This is another widely used method for measuring LSD1 activity.
-
Principle : This assay measures the hydrogen peroxide (H2O2) produced during the LSD1-mediated demethylation reaction. The H2O2, in the presence of horseradish peroxidase (HRP), reacts with a substrate (e.g., Amplex Red or ADHP) to produce a fluorescent or colorimetric signal.[16]
-
Procedure :
-
Similar to the HTRF assay, the LSD1 enzyme is pre-incubated with the inhibitor.
-
The enzymatic reaction is initiated by adding the substrate (e.g., a methylated histone peptide).
-
After incubation, the HRP and its substrate are added.
-
The fluorescence or absorbance is measured using a plate reader.
-
IC50 values are calculated based on the reduction in signal in the presence of the inhibitor.[16][17]
-
Visualizations
LSD1 Signaling Pathway and Inhibition
Caption: LSD1's role in histone demethylation and its inhibition by Iadademstat and other novel inhibitors.
Experimental Workflow for LSD1 Inhibitor Potency Assessment
Caption: A typical workflow for determining the in vitro potency of LSD1 inhibitors.
Logical Comparison of Iadademstat and Novel LSD1 Inhibitors
Caption: A logical comparison of key attributes between Iadademstat and other novel LSD1 inhibitors.
References
- 1. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ORY-1001 | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 6. Facebook [cancer.gov]
- 7. oryzon.com [oryzon.com]
- 8. oryzon.com [oryzon.com]
- 9. drughunter.com [drughunter.com]
- 10. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. When combined, a novel LSD1 inhibitor and an existing therapy enhance each other’s anti-cancer effects | EurekAlert! [eurekalert.org]
- 12. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of novel LSD1 inhibitors with favorable PK and activity in models of AML | BioWorld [bioworld.com]
- 14. Frontiers | Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. caymanchem.com [caymanchem.com]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Iadademstat Dihydrochloride: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Iadademstat dihydrochloride must adhere to stringent disposal procedures to ensure personnel safety and environmental protection. As a potent investigational drug, proper management of its waste is a critical component of laboratory safety protocols. This guide provides essential information on the safe and compliant disposal of this compound, aligning with established practices for handling cytotoxic agents.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes, but is not limited to:
-
Gloves: Chemotherapy-approved gloves are required.
-
Gowns: A disposable gown should be worn to prevent contamination of personal clothing.
-
Eye Protection: Safety glasses or a face shield are necessary to protect against splashes.
-
Respiratory Protection: An N95 respirator or equivalent should be used, especially when handling the powdered form, to avoid inhalation[2].
All handling and disposal activities should be conducted in a designated area, such as a certified biological safety cabinet (BSC) or a fume hood, to minimize exposure risk[3]. A cytotoxic spill kit should be readily accessible in the event of an accidental release[3].
Step-by-Step Disposal Procedures
The disposal of this compound and any contaminated materials must be carried out in accordance with all applicable country, federal, state, and local regulations[1]. The following steps provide a general framework for proper disposal:
-
Segregation of Waste: All waste contaminated with this compound must be segregated from general laboratory waste. This includes empty vials, contaminated PPE, absorbent pads, and any solutions containing the compound.
-
Waste Containers: Use dedicated, leak-proof, and puncture-resistant containers clearly labeled as "Cytotoxic Waste" or "Hazardous Drug Waste"[4]. These containers should have a sealable lid to prevent leakage or aerosolization of the contents[4].
-
Solid Waste Disposal:
-
Powdered Compound: The original container with any remaining solid this compound should be placed directly into the designated cytotoxic waste container.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, gowns, bench protectors, and pipette tips, must be disposed of in the cytotoxic waste container.
-
-
Liquid Waste Disposal:
-
Aqueous Solutions: For small quantities of aqueous solutions, absorb the liquid with a suitable absorbent material, such as diatomite or universal binders[1]. The contaminated absorbent material should then be disposed of as solid cytotoxic waste.
-
Solvent-Based Solutions: Solutions of this compound in organic solvents should be collected in a designated, labeled, and sealed hazardous waste container for chemical waste. The specific disposal route will depend on the solvent used and local regulations.
-
-
Decontamination of Surfaces and Equipment:
-
Work surfaces and non-disposable equipment should be decontaminated after use. The SDS for this compound suggests scrubbing with alcohol[1]. A common practice for cytotoxic agents involves a two-step cleaning process: first with a detergent solution to remove any residue, followed by a sanitizing agent like 70% ethanol. All cleaning materials (e.g., wipes, pads) must be disposed of as cytotoxic waste.
-
-
Final Disposal: The sealed cytotoxic waste containers must be collected and disposed of by a licensed hazardous waste management company. Do not dispose of this waste in standard landfill or sewer systems.
Quantitative Disposal Considerations
While specific quantitative limits for the disposal of this compound are not broadly published and are subject to local regulations, the following table outlines key parameters that researchers must consider and verify with their institution's Environmental Health and Safety (EHS) department or local regulatory agencies.
| Parameter | Consideration | Typical Requirement |
| Waste Concentration | Maximum allowable concentration for specific disposal streams (e.g., sewer, incineration). | Must be determined based on local and national environmental regulations. Often, no amount of cytotoxic waste is permissible in standard waste streams. |
| Container Fill Level | To prevent spills and overfilling. | Containers should not be filled beyond the indicated fill line, typically 75-80% of their capacity. |
| Storage Time Limit | Maximum duration for accumulating hazardous waste in the laboratory. | Varies by jurisdiction; often 90 or 180 days. Check with your EHS department. |
Experimental Protocols Cited
The disposal procedures outlined are based on established guidelines for handling cytotoxic agents in a laboratory setting. For detailed experimental protocols involving this compound, researchers should refer to specific publications and the manufacturer's documentation. The general principles of safe handling are derived from consensus recommendations for academic research laboratories and guidelines from professional bodies[3][5][6].
Disposal Workflow
The logical flow for the proper disposal of this compound waste is illustrated in the diagram below. This workflow emphasizes the critical decision points from waste generation to final disposal.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. kingstonhsc.ca [kingstonhsc.ca]
- 3. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Iadademstat dihydrochloride
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Iadademstat dihydrochloride. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to proper PPE protocols is mandatory to minimize exposure risk.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Protective Gloves | Chemical-resistant (e.g., nitrile rubber) | Prevents skin contact and irritation.[1] |
| Eye/Face Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 compliant | Protects eyes from splashes and dust.[1] |
| Skin and Body Protection | Protective Clothing / Laboratory Coat | Long-sleeved, fully buttoned | Minimizes skin exposure to spills.[1] |
| Respiratory Protection | NIOSH-approved Respirator | Use in poorly ventilated areas or when dust/aerosol formation is likely | Prevents respiratory tract irritation from dust or aerosols.[1] |
Operational and Disposal Plans
Strict adherence to the following procedures is essential for the safe handling and disposal of this compound.
Handling and Storage:
-
Ventilation: Use the compound only in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. Do not breathe dust or aerosols.[1]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1]
-
Storage: Store in a tightly closed container in a locked, well-ventilated place.[1]
Spill Management:
-
Evacuate: Evacuate personnel from the immediate spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1]
-
Cleanup: Absorb spills with an inert, non-combustible material (e.g., sand, diatomite). Decontaminate surfaces by scrubbing with alcohol.[1]
-
Collection: Collect the absorbed material and contaminated cleaning supplies in a suitable, labeled container for disposal.
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[1] This should be treated as hazardous waste.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
Caption: Procedural flow for safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
